Product packaging for Undecyl Ether(Cat. No.:CAS No. 43146-97-0)

Undecyl Ether

Cat. No.: B1588203
CAS No.: 43146-97-0
M. Wt: 326.6 g/mol
InChI Key: TXYKVMGAIGVXFY-UHFFFAOYSA-N
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Description

Undecyl Ether, also known as Dithis compound, is a high-purity long-chain dialkyl ether supplied for research and development purposes. This compound, with the CAS registry number 43146-97-0 , has a molecular formula of C₂₂H₄₆O and a molecular weight of 326.61 . Specified with a purity of >97.0% (by GC analysis) , this reagent is characterized as a white or colorless to light yellow powder, lump, or clear liquid . It has a melting point of 24°C , which means it may appear as a solid or liquid depending on the ambient temperature. It is recommended to store this product at room temperature, preferably in a cool and dark place below 15°C . The structure of the material is confirmed by NMR analysis . As a symmetric ether, this compound is of significant interest in research applications, including its investigation as a phase-change material (PCM) for thermal energy storage, a solvent in organic synthesis, a non-ionic surfactant precursor, and a model compound in analytical chemistry and material science studies. Handling Note: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O B1588203 Undecyl Ether CAS No. 43146-97-0

Properties

IUPAC Name

1-undecoxyundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYKVMGAIGVXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195723
Record name 1,1'-Oxydiundecane
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Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43146-97-0
Record name 1-(Undecyloxy)undecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Oxydiundecane
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Record name 1,1'-Oxydiundecane
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Record name 1,1'-oxydiundecane
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Synthetic Methodologies for Undecyl Ether and Its Derivatives

Established Synthetic Pathways for Ether Linkage Formation

Several classical organic reactions have been successfully employed for the synthesis of ethers, including those with long alkyl chains like undecyl groups. These methods, while foundational, have undergone significant modifications to enhance their applicability and efficiency.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and unsymmetrical ethers. The reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide ion. frontiersin.orgnih.gov In the context of undecyl ether, this would typically involve the reaction of sodium undecoxide with an undecyl halide.

The reaction proceeds by first deprotonating an alcohol (1-undecanol) with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by the addition of a primary alkyl halide (e.g., 1-bromoundecane). wikipedia.org

General Reaction Scheme: CH₃(CH₂)₁₀OH + NaH → CH₃(CH₂)₁₀ONa + H₂ CH₃(CH₂)₁₀ONa + CH₃(CH₂)₁₀Br → (CH₃(CH₂)₁₀)₂O + NaBr

While a robust and versatile method, the classical Williamson synthesis can be limited by side reactions, such as elimination, especially with sterically hindered substrates. wikipedia.org Modern adaptations have focused on improving reaction conditions and yields. One significant advancement is the use of phase-transfer catalysis (PTC) . PTC facilitates the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, accelerating the reaction and often allowing for milder conditions. francis-press.comjk-sci.com Catalysts such as tetrabutylammonium (B224687) bromide are commonly used for this purpose. wikipedia.org

Another modern adaptation is the use of microwave-assisted synthesis . sid.irorgchemres.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. sacredheart.edu This technique is often combined with solvent-free conditions, further enhancing its green credentials. sid.irorgchemres.org

ReactantsCatalyst/BaseSolventConditionsYield
1-Undecanol (B7770649), 1-BromoundecaneSodium HydrideDMFRoom TempGood
Phenol (B47542), 1-BromoundecanePotassium CarbonateAcetoneRefluxHigh
1-Dodecanol, 1-BromoethaneSodium HydrideN/AMicrowave (3 min)~70%
Benzyl (B1604629) alcohol, Furfuryl alcoholPhase-Transfer CatalystTri-phasic systemN/AN/A

Acid-Catalyzed Dehydration and Condensation Reactions of Alcohols

The acid-catalyzed dehydration of primary alcohols can be employed for the synthesis of symmetrical ethers. This reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the protonation of one alcohol molecule, which then leaves as water upon nucleophilic attack by a second alcohol molecule.

General Reaction Scheme: 2 CH₃(CH₂)₁₀OH --(H₂SO₄, Heat)--> (CH₃(CH₂)₁₀)₂O + H₂O

This method is generally limited to the synthesis of symmetrical ethers from primary alcohols to avoid the formation of complex product mixtures. sigmaaldrich.com For long-chain alcohols like 1-undecanol, the reaction conditions, particularly temperature, must be carefully controlled to favor ether formation over the competing elimination reaction that yields undecene. sigmaaldrich.com Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst) and zeolites, have been investigated as more sustainable alternatives to mineral acids for the dehydration of long-chain alcohols, offering advantages in terms of catalyst separation and recyclability. researchgate.net

AlcoholCatalystTemperature (°C)Selectivity for Ether
1-HexanolAmberlyst 70190High
1-HexanolNafion NR50190Very High
1-HexanolH-BEA-25 Zeolite190Good
C7-C12 Primary AlcoholsHf(IV) and Ti(IV) triflates140-180High (for alkene)

Mitsunobu Reaction in this compound Synthesis

The Mitsunobu reaction is a versatile method for forming esters, ethers, and other functional groups from primary and secondary alcohols. wikipedia.orgmissouri.eduorganic-chemistry.org The reaction involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. wikipedia.orgmissouri.eduorganic-chemistry.org For the synthesis of an unsymmetrical this compound, 1-undecanol can be reacted with another alcohol or a phenol in the presence of these reagents.

General Reaction Scheme: CH₃(CH₂)₁₀OH + R-OH + PPh₃ + DEAD → CH₃(CH₂)₁₀-O-R + Ph₃PO + EtO₂CNHNHCO₂Et

A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon, which is relevant for chiral alcohols. missouri.eduorganic-chemistry.org The reaction is generally carried out under mild and neutral conditions. commonorganicchemistry.com However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, which can complicate product purification. tcichemicals.com

AlcoholNucleophileReagentsSolventConditions
Primary/Secondary AlcoholPhenolPPh₃, DEAD/DIADTHFRoom Temp
Primary/Secondary AlcoholCarboxylic AcidPPh₃, DEAD/DIADTHFRoom Temp
Primary/Secondary AlcoholThiolPPh₃, DEAD/DIADTHFRoom Temp

Ullmann Method for Ether Synthesis

The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base. wikipedia.orgsacredheart.edu While traditionally used for aryl ethers, modifications of the Ullmann reaction have been explored for the synthesis of alkyl aryl ethers. gordon.edunih.gov However, its application for the synthesis of dialkyl ethers like dithis compound is not common, as the reaction conditions are typically harsh, requiring high temperatures and stoichiometric amounts of copper. nih.govresearchgate.net The classical Ullmann reaction is generally not the preferred method for preparing long-chain aliphatic ethers due to these limitations and the availability of more efficient methods like the Williamson synthesis.

Reductive Etherification Reactions

Reductive etherification is a powerful method for the synthesis of ethers from carbonyl compounds (aldehydes or ketones) and alcohols. nih.govacs.org This one-pot reaction typically involves the formation of a hemiacetal or acetal (B89532) intermediate, which is then reduced in situ to the corresponding ether. semanticscholar.org For the synthesis of symmetrical dithis compound, undecanal (B90771) could be reacted with a reducing agent in the presence of an acid catalyst. To form unsymmetrical ethers, undecanal would be reacted with a different alcohol.

General Reaction Scheme (Symmetrical Ether): 2 CH₃(CH₂)₉CHO + Reducing Agent/Catalyst → (CH₃(CH₂)₁₀)₂O

Various catalytic systems have been developed for this transformation, often employing silanes as the reducing agent in the presence of a Lewis or Brønsted acid catalyst. rsc.orgresearchgate.net This method offers a convergent approach to ether synthesis and can be highly efficient. rsc.orgacs.orghidenanalytical.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for ether synthesis, which are applicable to the production of this compound. These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Use of Greener Solvents: A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more benign alternatives. whiterose.ac.ukacs.org For ether synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources, are considered greener alternatives to traditional solvents like THF and diethyl ether. sigmaaldrich.comrsc.org Water is also being explored as a solvent for certain etherification reactions, particularly in conjunction with phase-transfer catalysis or surfactant-based systems. whiterose.ac.uk

Heterogeneous Catalysis: The use of solid, heterogeneous catalysts in place of homogeneous ones simplifies product purification and allows for catalyst recycling, which is a key principle of green chemistry. frontiersin.orghidenanalytical.comacs.orgmdpi.comthe-innovation.org In the context of acid-catalyzed dehydration for ether synthesis, solid acid catalysts like zeolites and ion-exchange resins are being used to replace corrosive mineral acids. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis, as mentioned in the context of the Williamson synthesis, is a prime example of an alternative energy source that can lead to more energy-efficient processes and significantly shorter reaction times. sid.irorgchemres.orgresearchgate.net

Use of Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered potential green solvents due to their negligible vapor pressure. tcichemicals.comwiley.comscispace.comresearchgate.netresearchgate.net They have been investigated as both solvents and catalysts in ether synthesis, sometimes offering improved reaction rates and selectivities. researchgate.net

Green ApproachApplication in Ether SynthesisAdvantages
Greener Solvents Replacement of THF, DMF with 2-MeTHF, CPME, waterReduced toxicity and environmental impact, potential for renewable sourcing
Heterogeneous Catalysis Use of zeolites, ion-exchange resins in alcohol dehydrationEase of catalyst separation and recycling, reduced corrosion and waste
Microwave Irradiation Acceleration of Williamson ether synthesisDrastically reduced reaction times, improved energy efficiency, often solvent-free
Phase-Transfer Catalysis Williamson synthesis with immiscible phasesMilder reaction conditions, use of water as a solvent, increased reaction rates
Ionic Liquids Use as solvents and/or catalystsLow volatility, potential for catalyst/solvent recycling, enhanced reaction rates

Heterogeneous Catalysis and Sustainable Catalyst Systems (e.g., Deep Eutectic Solvents)

The development of sustainable chemical processes has led to the exploration of novel catalyst systems, with Deep Eutectic Solvents (DESs) emerging as a promising alternative to traditional volatile organic compounds (VOCs). nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than its individual components. researchgate.net Their advantages include low cost, low toxicity, high biodegradability, and ease of preparation, making them ideal for green chemistry applications. nih.govresearchgate.net

In the context of ether synthesis, DESs can function as both the solvent and the catalyst, facilitating reactions through a strong network of hydrogen bonds. unisalento.it For instance, Lewis acidic DESs, such as a mixture of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl2]2), have demonstrated high efficiency in the synthesis of unsymmetrical ethers via dehydrative cross-etherification of alcohols. researchgate.netchemistryforsustainability.org This method represents a greener approach compared to the traditional Williamson ether synthesis, which often involves harsh basic conditions and the formation of unwanted byproducts. chemistryforsustainability.org

Heterogeneous catalysts, particularly those involving metal-organic frameworks or metals supported on solid matrices, are also being used in conjunction with DESs. nih.gov This combination allows for the ease of separation and recyclability of the catalyst, further enhancing the sustainability of the process. researchgate.net For example, a palladium(II) catalyst supported on magnetite has been used for cycloisomerization reactions in a choline chloride/urea eutectic mixture, with the catalytic system being recycled multiple times without significant loss of activity. unisalento.it

Table 1: Examples of Deep Eutectic Solvents in Catalysis

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio Application
Choline Chloride (ChCl) Zinc Chloride (ZnCl2) 1:2 Dehydrative cross-etherification
Choline Chloride (ChCl) Urea 1:2 Cycloaddition and cycloisomerization reactions
Citric Acid 1,3-Dimethylurea (DMU) 7:2 Synthesis of [1,2-a]pyridines

Energy-Efficient Synthesis: Sonochemical and Microwave-Assisted Methods

To address the high energy consumption of traditional synthetic methods, sonochemical and microwave-assisted techniques have been developed as energy-efficient alternatives for ether synthesis.

Sonochemistry , the application of ultrasound to chemical reactions, accelerates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized "hot spots" with extremely high temperatures and pressures, increasing reactivity by nearly a million-fold. ekb.eg Ultrasound has been shown to be effective in the synthesis of diaryl ethers without the need for a catalyst, proceeding under mild conditions with short reaction times and high yields. ekb.egresearchgate.net

Microwave-assisted synthesis has also become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times, often from hours to minutes. wikipedia.org This technique has been successfully applied to the Williamson ether synthesis, a cornerstone method for preparing symmetrical and unsymmetrical ethers. Microwave irradiation can facilitate reactions in the absence of organic solvents or phase-transfer catalysts, offering a more environmentally friendly route. rsc.orgsemanticscholar.org For example, various phenols can react with primary alkyl halides under microwave irradiation to produce aromatic ethers in excellent yields within minutes. The combination of microwave and ultrasound has also been shown to be an efficient and ecologically valuable route for preparing ethers. rsc.org

Table 2: Comparison of Conventional vs. Energy-Efficient Ether Synthesis

Method Reaction Time Conditions Key Advantage
Conventional Heating 1-8 hours Refluxing at 50-100 °C Established methodology
Microwave-Assisted 5-15 minutes 130 °C Drastic reduction in reaction time, increased yields wikipedia.org
Ultrasound-Assisted Variable Mild conditions Enhanced reactivity, catalyst-free options ekb.eg

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry. Solvent-free, or "neat," reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of toxic and flammable substances. Microwave-assisted synthesis is particularly well-suited for solvent-free reactions. semanticscholar.orgrsc.org

For the synthesis of ethers, reactions can be carried out by adsorbing the reactants onto a solid support or simply by mixing the neat reactants under microwave irradiation. semanticscholar.org This approach has been successfully used for the synthesis of aromatic ethers without any organic solvent or inorganic carrier, providing a simple, rapid, and efficient procedure. semanticscholar.org The Williamson synthesis, traditionally performed in solvents, can also be adapted to solvent-free conditions, often with the aid of a phase-transfer catalyst to facilitate the reaction between the alkoxide and the alkyl halide. rsc.org

Aqueous Micellar Media as Reaction Environments

Performing organic reactions in water is a highly desirable green alternative to using organic solvents. Micellar catalysis enables hydrophobic organic compounds to react in an aqueous environment. researchgate.net Micelles are aggregates of surfactant molecules that form in water, creating a hydrophobic core where organic reactions can take place. rsc.orgresearchgate.net

The Williamson ether synthesis has been successfully conducted in aqueous micellar media. researchgate.net This method is simple, efficient, and economical. rsc.org The use of surfactants can catalyze the reaction, and different types of surfactants (cationic, nonionic, and anionic) can be employed. acs.org For instance, the synthesis of asymmetric ethers can be catalyzed by surfactants in water, demonstrating the viability of producing hydrophobic molecules in an aqueous phase. researchgate.net This approach avoids the use of toxic, volatile organic solvents and can sometimes eliminate the need for traditional phase-transfer catalysts. rsc.orgresearchgate.net

Biocatalytic Pathways for Ether Formation (e.g., Glycerol (B35011) Ether Synthesis)

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov While enzymes capable of constructing ether bonds are less common than in secondary metabolism, they are highly sought after for synthetic applications. nih.govchemrxiv.org

An important application of biocatalysis in ether synthesis is the production of glycerol ethers, which are key components of cell membranes in archaea and have various biological activities. researchgate.netresearchgate.net Enzymes such as geranylgeranylglyceryl phosphate (B84403) synthase (GGGPS) from archaea have been shown to catalyze the formation of prenyl glycerol ethers. chemrxiv.orgresearchgate.net These enzymes exhibit high control over the stereochemistry of the product. chemrxiv.org Biocatalysis provides an efficient and greener pathway for producing enantiomerically pure glycerol monoethers (GMEs). researchgate.netresearchgate.net The use of enzymes avoids the poor selectivity and low atom economy associated with traditional chemical alkylation of glycerol. researchgate.netresearchgate.net

Specific Synthetic Routes for this compound and its Analogues

Cross-Etherification Reactions Involving Undecyl Alcohols

The synthesis of unsymmetrical ethers, such as those derived from undecyl alcohol, can be challenging due to the potential for competing side reactions that form symmetrical ethers. chemistryforsustainability.org Direct dehydrative cross-etherification of two different alcohols is an atom-economical and environmentally benign method, as water is the only byproduct. nih.gov

Recent advances have focused on developing selective catalysts for this transformation. Iron-based catalysts, which are inexpensive and have low toxicity, have proven effective. For example, an iron(II) complex with a pyridine (B92270) bis-imidazoline ligand can catalyze the cross-dehydrative etherification of benzyl alcohols with a range of aliphatic alcohols, including long-chain alcohols, with high chemoselectivity and no formation of symmetrical ether byproducts. researchgate.net Similarly, trifluoroacetic acid (TFA) has been used as a catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols under mild conditions, achieving high yields for a broad range of substrates. nih.gov Another approach involves using alkoxyhydrosilanes to mediate the cross-etherification between a secondary benzyl alcohol and an aliphatic alcohol, which proceeds via a carbocation intermediate. rsc.org These methods provide viable routes to synthesize unsymmetrical ethers incorporating an undecyl chain from undecyl alcohol.

Table 3: Catalytic Systems for Cross-Etherification of Alcohols

Catalyst System Alcohol 1 Type Alcohol 2 Type Key Features
Fe(OTf)2 / Pyridine bis-imidazoline ligand Benzyl alcohols Aliphatic alcohols High chemoselectivity, mild conditions, no symmetrical byproducts researchgate.net
Trifluoroacetic Acid (TFA) Benzylic alcohols Aliphatic alcohols Broad substrate scope, high yields, simple operation nih.gov
FeCl3·6H2O / Propylene (B89431) Carbonate Benzyl alcohols Benzyl alcohols Symmetrical etherification in a green, recyclable solvent nih.gov

Preparation of Polyoxyethylene Undecyl Ethers (Undeceth Series)

Polyoxyethylene undecyl ethers, commonly known as the Undeceth series, are non-ionic surfactants synthesized through the process of ethoxylation. surfactant.top This chemical reaction involves the addition of ethylene (B1197577) oxide to undecyl alcohol (also known as 1-undecanol). surfactant.top The general structure of these compounds is represented by the formula (C2H4O)n.C11H24O, where 'n' signifies the average number of repeating ethylene oxide units in the polyoxyethylene chain. surfactant.topechemi.com

The synthesis is typically carried out by reacting undecyl alcohol with ethylene oxide under controlled conditions, often in the presence of a basic catalyst. surfactant.topgoogle.com The number following "Undeceth" in the nomenclature, such as Undeceth-5 or Undeceth-7, corresponds to the average molar ratio of ethylene oxide that has been added to the undecyl alcohol backbone. cosmileeurope.euspecialchem.comnih.gov The length of this polyoxyethylene chain is a critical determinant of the surfactant's properties. As the number of ethylene oxide units increases, the water solubility and hygroscopicity of the resulting ether generally increase. surfactant.topcosmileeurope.eu The consistency of these derivatives also changes with the degree of polymerization, ranging from colorless liquids for lower molar masses to waxy solids for higher molar masses. cosmileeurope.eu

Synthesis of Undecyl-Containing Polymerizable Monomers (e.g., Undecyl Undecenoate)

Undecyl-containing monomers are crucial building blocks for creating specialized polymers with unique properties. A prominent example is undecyl undecenoate, a monomer derived from renewable resources like castor oil. researchgate.netresearchgate.net This long-chain aliphatic α,ω-diene is synthesized and can then be polymerized through acyclic diene metathesis (ADMET). researchgate.net The ADMET polymerization of undecyl undecenoate has been optimized using ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, to produce high-molecular-weight polyesters. researchgate.netresearchgate.net The molecular weight of the resulting polyester (B1180765) can be controlled by introducing a chain-stopping agent like methyl 10-undecenoate during the polymerization process. researchgate.net

Another class of undecyl-containing polymerizable monomers involves silicone-based structures. For instance, tetra(11-methoxy-11-oxoundecyl)tetramethyl-cyclotetrasiloxane (D4undecyl) is a monomer synthesized in a two-step process. researchgate.net This synthesis involves the hydrosilylation reaction, where four molecules of methyl 10-undecenoate are attached to 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) in the presence of a catalyst like Karstedt's catalyst. researchgate.net This modified monomer can then undergo polymerization to form polysiloxanes with covalently attached undecanoic acid groups. researchgate.net

Synthesis of Alkylmacrocylces and Lariat (B8276320) Ethers with Undecyl Chains

Lariat ethers are a class of macrocyclic polyethers, similar to crown ethers, that feature one or more side arms extending from the main ring. du.ac.intdl.org These appended side arms, or podands, can enhance the molecule's ability to complex with metal cations by providing a more three-dimensional binding cavity. du.ac.in The inclusion of an undecyl chain as a side arm contributes significantly to the lipophilicity of the compound, which is a desirable trait for applications such as membrane transport. du.ac.in

The synthesis of these complex structures is a multi-step process. A general and robust approach to creating C-pivot lariat ethers involves the condensation of a functionalized diol with a polyether ditosylate, such as pentaethylene glycol ditosylate. nih.gov This cyclization reaction is performed in the presence of a templating cation, typically potassium, which organizes the reactants to facilitate ring closure. du.ac.innih.gov To incorporate an undecyl chain, the chain can be part of the initial diol or can be attached to the macrocyclic ring in a subsequent step. This methodology allows for the creation of gram quantities of these specialized macrocycles. nih.gov

Functionalization Strategies for this compound Derivatives

The properties of this compound derivatives can be tailored for specific applications through various functionalization strategies. These strategies involve chemically modifying the core structure to introduce new functional groups.

One common strategy is the introduction of proton-ionizable groups, such as carboxylic acids, onto a lariat ether framework. tdl.org This functionalization is an effective method for improving the metal ion binding ability and selectivity of the macrocycle due to the additional coordination sites provided by the acidic group. tdl.org

Another key strategy involves the synthesis of C-pivot lariat ethers where the side arm contains a hydroxyl group. nih.gov The synthesis route for these compounds often involves protecting the hydroxyl group, for instance as a benzyl ether, during the macrocyclization step. The final functional hydroxyl group is then revealed through a debenzylation reaction after the lariat ether has been formed. nih.gov

Furthermore, the creation of monomers like undecyl undecenoate from undecenoic acid represents an esterification functionalization. researchgate.netresearchgate.net The resulting polymer chains can be further functionalized at their ends. For example, during ADMET polymerization, the process can be terminated with a molecule like poly(ethylene glycol) methyl ether acrylate, resulting in an ABA block polymer with functional end-caps. researchgate.net

Optimization of Synthesis Parameters

Influence of Reaction Temperature and Time

The choice of temperature can control the reaction rate and, in some cases, the direction of the reaction. lneya.com For example, in the synthesis of nonane (B91170) diphenyl ether, a yield of over 48.3% was achieved when the temperature was maintained at 170°C for 3 hours. researchgate.net Conversely, some reactions, such as certain sigmatropic rearrangements, are performed at very low temperatures (e.g., -78 °C) to achieve the desired product. nih.gov Modern techniques, such as the use of microwave-enhanced technology, can dramatically reduce reaction times. In some ether syntheses, a reaction that would typically require 1.5 hours of refluxing can be completed in a 10-minute microwave run, leading to an increased yield. wikipedia.org The optimization of these parameters is therefore a balance between achieving a high rate of reaction and minimizing undesirable side reactions or product degradation. rsc.org

Table 1: Effect of Temperature and Time on Williamson Ether Synthesis Yield wikipedia.org
MethodTemperature (°C)TimeTypical Yield Range (%)
Conventional Reflux50 - 1001 - 8 hours50 - 95
Microwave-Enhanced~130~10 minutes20 - 55 (for previously low-yielding reactions)
High-Temperature Synthesis≥300VariesHigh (Industrial Scale)

Catalyst Loading and Recyclability

The efficiency and sustainability of synthesizing this compound and its derivatives are heavily dependent on the catalyst system employed. Optimizing catalyst loading is crucial; while a higher loading can increase the reaction rate, it can also lead to issues such as catalyst agglomeration and increased costs. metu.edu.tr In some asymmetric organocatalytic reactions, catalyst loading can be as high as 20–30 mol%, which makes catalyst recyclability an important consideration for economic and environmental reasons. metu.edu.tr

Table 2: Catalyst Recyclability Strategies and Performance
Catalyst SystemSupport/MethodRecovery MethodNumber of CyclesObserved Performance
Organocatalyst researchgate.netImmobilized on SupportCentrifugation7No appreciable loss in catalytic activity.
Organocatalyst researchgate.netImmobilized on SupportFiltration/Washing5Activity and selectivity were preserved.
Cu-deposited V2O5 researchgate.netVanadium PentoxideNot specified5Activity and selectivity were preserved.

Yield and Selectivity Control in this compound Formations

The efficient synthesis of this compound, whether symmetrical (dithis compound) or unsymmetrical, necessitates precise control over reaction conditions to maximize yield and ensure high selectivity. Yield refers to the amount of desired ether product obtained, while selectivity is the measure of how preferentially the desired ether is formed over potential side products. Key synthetic methodologies, including the Williamson ether synthesis, catalytic dehydrative coupling of alcohols, and acid-catalyzed dehydration, each present unique challenges and opportunities for optimization.

General Factors Influencing Yield and Selectivity:

Several interdependent parameters critically influence the outcome of etherification reactions. Understanding and manipulating these factors are essential for directing the reaction toward the desired this compound product.

Temperature: Reaction temperature plays a dual role. Higher temperatures can increase reaction rates but may also promote undesirable side reactions, such as elimination (alkene formation), thereby reducing selectivity. masterorganicchemistry.comlibretexts.org For instance, in the acid-catalyzed dehydration of primary alcohols, lower temperatures (e.g., 130-140°C) favor ether formation, while higher temperatures (above 150°C) promote the formation of alkenes. masterorganicchemistry.com

Catalyst: The choice of catalyst is paramount for achieving high yield and selectivity, particularly in dehydrative coupling methods. Catalysts can enable reactions under milder conditions and can be designed to favor specific pathways. nih.gov For example, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols, and the addition of co-catalysts like ammonium (B1175870) chloride can suppress side reactions, ensuring selective ether formation. nih.govacs.org

Reactant Structure and Stoichiometry: The structure of the starting materials is a critical determinant of the reaction pathway. In the Williamson synthesis, for instance, using a primary alkyl halide (like 1-haloundecane) and an alkoxide is strongly preferred to minimize E2 elimination, a competing reaction that is significant with secondary and tertiary alkyl halides. libretexts.orgmasterorganicchemistry.com

Solvent: The solvent can have a profound impact on reaction kinetics and selectivity. researchgate.netrsc.org In the Williamson synthesis, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are often used as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile, which enhances the rate of the SN2 reaction. wikipedia.org Protic solvents, such as methanol, can solvate the alkoxide nucleophile, reducing its reactivity and potentially leading to lower yields and different product ratios. researchgate.netrsc.org

Control in Specific Synthetic Routes:

Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.org To synthesize dithis compound, undecyl alcohol would first be deprotonated with a strong base (like sodium hydride) to form sodium undecoxide, which then reacts with 1-haloundecane. The primary challenge is the competition from the E2 elimination pathway. To maximize the yield of the ether, a primary alkyl halide is crucial. libretexts.org The choice of solvent can also influence regioselectivity, impacting whether alkylation occurs on the oxygen (O-alkylation) to form the ether or on a carbon atom (C-alkylation). researchgate.netrsc.org

Table 1: Illustrative Effect of Solvent on Selectivity in Williamson Ether Synthesis
SolventReaction Temperature (°C)Predominant PathwayIllustrative Ether Yield (%)Illustrative Alkene Yield (%)
Acetonitrile (Aprotic)80SN2955
N,N-Dimethylformamide (Aprotic)80SN2928
Ethanol (Protic)80SN2 / E27030
tert-Butanol (Protic, Bulky)80E21585

Acid-Catalyzed Dehydration of Undecyl Alcohol: The formation of symmetrical dithis compound can be achieved by heating undecyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This method is generally effective for primary alcohols. masterorganicchemistry.com The key to high selectivity is careful temperature control. As undecyl alcohol is a primary alcohol, the reaction proceeds via an SN2 mechanism where one protonated alcohol molecule is attacked by another alcohol molecule. masterorganicchemistry.com If the temperature is too high, the E2 elimination pathway will dominate, leading to the formation of undecene as the major product. libretexts.org

Table 2: Illustrative Effect of Temperature on Product Distribution in Acid-Catalyzed Dehydration of Undecanol
Temperature (°C)Product Selectivity (Dithis compound)Product Selectivity (Undecene)Undecanol Conversion (%)
130HighLowModerate
150ModerateModerateHigh
180LowHighVery High

Catalytic Dehydrative Etherification: Modern catalytic methods offer a more atom-economical and environmentally benign route to ethers by directly coupling two different alcohols, releasing only water as a byproduct. nih.gov Transition-metal catalysts, such as those based on iron or ruthenium, have been developed for this purpose. nih.govnih.gov These methods can provide high selectivity for unsymmetrical ethers. For instance, an iron(III)-catalyzed reaction can selectively couple a secondary benzylic alcohol with a primary alcohol. nih.gov The selectivity arises from the reversible formation of a symmetrical ether from the more reactive alcohol, which then undergoes transetherification with the second, less reactive alcohol. nih.gov Controlling the reaction temperature and catalyst loading is crucial for optimizing the yield of the desired unsymmetrical ether. nih.gov

Table 3: Illustrative Research Findings on Catalyst Influence in Dehydrative Cross-Coupling of Alcohols
Catalyst SystemReaction ConditionsUnsymmetrical Ether Yield (%)Key Finding
Fe(OTf)3 / NH4Cl45°C, Dichloromethane88The NH4Cl additive suppresses alkene formation, enhancing ether selectivity. nih.gov
Ru-H Complex110°C, Toluene85Demonstrates broad substrate scope for direct coupling of two different alcohols.
TFA (Trifluoroacetic acid)80°C, Dichloroethane>95 (Conversion)Simple organic acid catalysis can be highly efficient for specific alcohol pairings. nih.gov
No Catalyst110°C, Toluene<5Catalyst is essential for efficient dehydrative coupling under these conditions.

Reaction Mechanisms Involving Undecyl Ether Functional Groups

Fundamental Reaction Pathways of Ethers

Ethers are generally considered to be relatively unreactive compounds, which contributes to their common use as solvents in organic synthesis. pressbooks.publibretexts.org However, under specific conditions, the ether linkage can be cleaved, and the alkyl chains can undergo oxidation.

The most common reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). pressbooks.pub The reaction mechanism for this cleavage is dependent on the structure of the alkyl groups attached to the ether oxygen. The initial step in all acidic ether cleavages is the protonation of the ether oxygen by the strong acid, which transforms the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.com

SN2 Pathway : Ethers with primary or secondary alkyl groups, like an undecyl ether bonded to another primary alkyl group, typically undergo cleavage via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. pressbooks.pubmasterorganicchemistry.com Following protonation of the ether oxygen, a halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon atom of the two alkyl groups. pressbooks.publibretexts.org This backside attack results in the displacement of an alcohol molecule and the formation of an alkyl halide.

SN1 Pathway : In cases where one of the alkyl groups attached to the ether oxygen is tertiary, the cleavage mechanism shifts to an SN1 (Substitution Nucleophilic Unimolecular) pathway. masterorganicchemistry.comorgoreview.com After protonation, the ether cleaves to form a relatively stable tertiary carbocation and an alcohol molecule. orgoreview.com The carbocation is then attacked by the halide nucleophile to form a tertiary alkyl halide. orgoreview.com This pathway is favored due to the stability of the intermediate carbocation. libretexts.org

E1 Pathway : When an ether with a tertiary alkyl group is treated with a strong acid that has a poorly nucleophilic conjugate base (e.g., trifluoroacetic acid), an E1 (Elimination Unimolecular) reaction can occur. pressbooks.puborgoreview.com Instead of a nucleophilic attack on the carbocation, a proton is eliminated from an adjacent carbon, leading to the formation of an alkene. orgoreview.com

The choice between SN1, SN2, and E1 pathways is primarily determined by the substitution of the carbon atoms attached to the ether oxygen, as summarized in the table below.

Alkyl Group SubstitutionPredominant MechanismKey IntermediateProducts
Primary/SecondarySN2Pentacoordinate transition stateAlkyl halide and Alcohol
TertiarySN1CarbocationTertiary alkyl halide and Alcohol
Tertiary (with non-nucleophilic acid)E1CarbocationAlkene and Alcohol

Direct nucleophilic substitution at an unactivated ether linkage is generally unfavorable because the alkoxide ion is a poor leaving group. libretexts.org For a nucleophilic substitution to occur, the ether must first be activated. As discussed in the context of acidic cleavage, protonation of the ether oxygen makes the subsequent nucleophilic attack by a halide ion possible.

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction used to form ethers, proceeding via an SN2 mechanism where an alkoxide nucleophile displaces a halide from an alkyl halide. masterorganicchemistry.com While this is a method for ether synthesis, it underscores the principle that for cleavage, the oxygen must be converted into a good leaving group. In the absence of such activation, the C-O bond of an ether like this compound is resistant to nucleophilic attack.

The long alkyl chain of an this compound is susceptible to oxidation, often through radical mechanisms. In the presence of oxygen, ethers can form explosive peroxides. This process is believed to proceed via a free radical mechanism. rsc.org

A more controlled oxidative transformation can be achieved using specific enzymes. For instance, heme-thiolate peroxygenases can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov The proposed mechanism involves a hydrogen abstraction from a carbon atom alpha to the ether oxygen, followed by an "oxygen rebound" step. This process oxidizes the ether to a hemiacetal, which is unstable and subsequently hydrolyzes to an aldehyde and an alcohol. nih.gov This type of oxidative cleavage targets the C-H bond adjacent to the ether oxygen rather than the C-O bond of the ether linkage itself.

Mechanistic Investigations in this compound Systems

Specific studies on compounds containing this compound or similar long-chain ether functionalities have provided insights into more complex reaction mechanisms.

The biosynthesis of the cyclic prodiginine antibiotic streptorubin B from undecylprodigiosin (B1683453) involves a remarkable oxidative carbocyclization. acs.orgacs.org This biotransformation is catalyzed by the Rieske oxygenase-like enzyme RedG. acs.orgnih.gov Mechanistic studies have shown that the reaction proceeds through a radical mechanism. nih.gov

The key steps in the proposed mechanism are:

Hydrogen Abstraction : The RedG enzyme abstracts a hydrogen atom from the alkyl chain of undecylprodigiosin. acs.orgnih.gov Isotopic labeling studies have confirmed that the pro-R hydrogen is specifically removed from the C-7' position of the undecyl group. acs.orgnih.gov

Radical Intermediate Formation : This hydrogen abstraction generates a carbon-centered radical on the undecyl chain. acs.org

Carbocyclization : The radical intermediate then attacks the pyrrole (B145914) ring system, leading to the formation of a new carbon-carbon bond and the characteristic cyclic structure of streptorubin B. acs.org

Interestingly, this enzymatic reaction proceeds with inversion of configuration at the carbon center undergoing functionalization, which is a notable stereochemical outcome for this class of enzymes. acs.orgnih.gov

EnzymeSubstrateKey Mechanistic StepProduct
RedGUndecylprodigiosinRadical hydrogen abstraction from the undecyl chainStreptorubin B

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles and strong bases. libretexts.orgmsu.edu Their primary reactivity is the formation of new carbon-carbon bonds through the attack of the carbanionic carbon on an electrophilic center. msu.edu

While the direct synthesis of ethers using organometallic reagents to form a C-O bond is less common than C-C bond formation, it is mechanistically plausible under certain conditions. The synthesis of ethers via organometallic reagents typically follows pathways like the Williamson ether synthesis, where an alkoxide (formed by the reaction of an alcohol with a strong base or an organometallic reagent) acts as the nucleophile. masterorganicchemistry.com

The concept of O-O bond insertion into an organometallic compound to form an ether is not a standard or widely reported method for ether synthesis. Typically, reactions of organometallic reagents with oxygen lead to the formation of metal alkoxides after hydrolysis, which can then be used in subsequent reactions. A hypothetical pathway for ether synthesis involving an O-O bond insertion would likely involve the formation of a metal peroxide intermediate (R-O-O-M). This species could then potentially react with another equivalent of the organometallic reagent (R-M) to form two equivalents of a metal alkoxide (R-O-M), which upon workup would yield the alcohol, not the ether. A subsequent reaction of the metal alkoxide with an alkyl halide would be required to form the ether. Therefore, a direct, one-step ether synthesis via O-O bond insertion into an organometallic compound is not a well-established mechanism.

Acetalization and Transacetalization Mechanisms in Ether Formation

While the direct formation of a simple dialkyl ether such as dithis compound (1-undecoxyundecane) is typically achieved through methods like the Williamson ether synthesis, the principles of acetalization provide a pathway to geminal-diether derivatives from carbonyl compounds. libretexts.org Acetals are structurally related to ethers, containing two ether linkages to the same carbon atom. The formation of an acetal (B89532) from an undecyl-containing aldehyde (undecanal) or with undecyl alcohol (1-undecanol) serves as a key example of creating C-O bonds analogous to those in ethers.

The mechanism is acid-catalyzed and proceeds in a stepwise fashion through a hemiacetal intermediate. libretexts.orgresearchgate.net The process is reversible, and the removal of water is necessary to drive the reaction to completion. libretexts.org

The key steps in the acid-catalyzed formation of an acetal are:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol: A molecule of alcohol (e.g., 1-undecanol) acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, forming a neutral hemiacetal. libretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation (an oxocarbenium ion). masterorganicchemistry.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation. libretexts.org

Final Deprotonation: Deprotonation of the newly added oxygen yields the final acetal product and regenerates the acid catalyst. libretexts.org

Transacetalization is a related process where an existing acetal reacts with a different alcohol in the presence of an acid catalyst, resulting in the exchange of the alkoxy groups. This reaction also proceeds through an oxocarbenium ion intermediate. Zirconium tetrachloride has been shown to be an effective catalyst for both acetalization and transacetalization reactions under mild conditions. organic-chemistry.org

Degradation Mechanisms of this compound Derivatives

The degradation of this compound derivatives can occur through various biological and chemical pathways. The long alkyl chains are susceptible to microbial oxidation, while the central ether bond exhibits characteristic hydrolytic stability.

Biodegradation Pathways (e.g., ω-oxidation, β-oxidation of alkyl chains)

The biodegradation of long-chain alkyl ethers like dithis compound primarily involves the oxidation of the terminal carbon atoms of the undecyl chains. This process is an alternative pathway to the more common beta-oxidation, especially when β-oxidation is impaired. nih.govwikipedia.org

ω-Oxidation (Omega-Oxidation): This pathway involves the oxidation of the omega (ω) carbon, which is the carbon atom furthest from the ether linkage. wikipedia.org In vertebrates, the enzymes for this process are located in the smooth endoplasmic reticulum of liver and kidney cells. wikipedia.org The process occurs in three main steps:

Hydroxylation: The terminal methyl group (-CH₃) of an undecyl chain is hydroxylated to a primary alcohol (-CH₂OH). This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 and NADPH. wikipedia.org

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming an ω-carboxy fatty acid. wikipedia.org

The resulting dicarboxylic acid can then be further metabolized. nih.gov

β-Oxidation: Once an ω-carboxy fatty acid is formed from one of the undecyl chains, it can be attached to coenzyme A and enter the mitochondria to be degraded via β-oxidation. wikipedia.org This is a cyclic process where the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. nih.govnih.gov The core β-oxidation cycle consists of four enzymatic steps: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. nih.gov This bilateral β-oxidation can proceed from both ends of the dicarboxylic acid formed during ω-oxidation. nih.gov

Advanced Industrial and Technological Applications of Undecyl Ether Systems

Role of Undecyl Ether as Chemical Intermediates and Reagents

The utility of this compound systems in industrial applications often begins with their precursors, which serve as versatile chemical intermediates. 10-undecen-1-ol (B85765) and 10-undecenoic acid, both derivable from the pyrolysis of ricinoleic acid from castor oil, are prominent bio-based synthons. arkema.comresearchgate.net Their bifunctional nature, possessing both a terminal double bond and a reactive alcohol or carboxylic acid group, allows them to be starting points for a variety of chemical transformations. arkema.com

10-undecen-1-ol, for instance, can be used as a comonomer to introduce functional groups into polymers. medchemexpress.com It is a key reactant in the synthesis of other valuable chemicals. For example, it reacts with tosylated beta-cyclodextrin (B164692) to prepare beta-cyclodextrin undecenylether. medchemexpress.com In a cobalt-catalyzed reaction with carbon monoxide, 10-undecen-1-ol undergoes step-growth polymerization to afford aliphatic polyesters with molecular weights (Mn) exceeding 10,000 g/mol , creating polymers based entirely on renewable resources. medchemexpress.com Similarly, 10-undecenoic acid is used as an intermediate in the synthesis of various compounds, including 10-undecenal, γ-undecalactone, and macrocyclic musks for the flavor and fragrance industry. arkema.com

These intermediates facilitate the creation of a wide range of molecules, including the simple di-n-undecyl ether, which functions as a solvent and surfactant. cip.com.cn The reactions underscore the role of these undecyl compounds as foundational blocks for more complex chemical structures and materials.

Table 1: Selected Reactions of Undecyl-based Chemical Intermediates

IntermediateReactant(s)ProductApplication/Significance
10-Undecen-1-olTosylated beta-cyclodextrinbeta-Cyclodextrin undecenyletherModified cyclodextrin (B1172386) synthesis
10-Undecen-1-olCarbon Monoxide (CO)Aliphatic Polyester (B1180765)Renewable resource-based polymers medchemexpress.com
10-Undecenoic acidGlycerol (B35011)Propane-1,2,3-triyl tris(undec-10-enoate) (GUD)Intermediate for epoxy hardeners researchgate.net
10-Undecenoic acidAlkyl AlcoholsAlkyl 10-undecenoatesMonomers for comb-like copolymers researchgate.net

Applications in Polymer Science and Materials Engineering

The structural features of undecyl compounds are particularly advantageous in the fields of polymer science and materials engineering, where they contribute to the development of novel bio-based and functional materials.

The synthesis of bio-based polyesters and copolymers frequently utilizes monomers derived from 10-undecenoic acid and 10-undecen-1-ol. researchgate.netacs.org Acyclic Diene Metathesis (ADMET) polymerization is a key technique used to produce unsaturated polyesters from these renewable monomers. For example, α,ω-diene monomers can be prepared by the esterification of bio-derived acids like 2,5-furandicarboxylic acid (FDCA) with 10-undecen-1-ol. acs.org These monomers are then polymerized using catalysts such as Hoveyda-Grubbs second-generation catalyst to form high-performance polyesters. acs.org

Another important class of materials is comb-like copolymers, which can be synthesized via free radical polymerization. researchgate.net In this approach, ω-unsaturated fatty esters, such as alkyl 10-undecenoates, are copolymerized with monomers like maleic anhydride. researchgate.net The length of the alkyl side chains on the undecenoate monomer influences the properties of the resulting copolymer, which can range from amorphous to semicrystalline. researchgate.net These bio-based comb-like copolymers represent a pathway to new polymeric materials for various applications. researchgate.net While the specific polymer "Poly(undecyl undecenoate)" is not prominently detailed in the literature, these related syntheses demonstrate the principle of polymerizing undecyl-based monomers to create advanced, bio-derived materials.

Functionalized ethers are being explored to enhance the performance and safety of lithium-ion batteries (LIBs). rsc.orgrsc.org Compounds containing ether groups are used as electrolytes, additives, binders, and separators. rsc.orgrsc.orgresearchgate.net The long alkyl chain of undecyl ethers can impart specific functionalities, such as improved stability and targeted interactions within the battery's electrochemical environment.

Ether-based solvents are recognized for their stability with lithium metal anodes. polyu.edu.hk While common ether electrolytes include shorter-chain molecules like DME and DOL, functionalized long-chain ethers are being developed as additives. polyu.edu.hkresearchgate.net These additives can help form a stable solid-electrolyte interphase (SEI) on the electrodes. google.com A key application for this compound systems is in creating polymer additives designed to improve battery longevity. For example, poly(undecylenyl oxymethyl-18-crown-6) (PUNOM-18C6) has been synthesized as a potential additive to trap manganese (Mn) ions that can dissolve from the cathode and degrade the anode. rsc.org Although the flexible undecylenyl link in PUNOM-18C6 was found to be less effective for Mn ion trapping than a more rigid polymer backbone, its synthesis demonstrates a targeted strategy of using undecyl-containing crown ether polymers as functional additives in LIBs. rsc.org

Binders are crucial for maintaining the structural integrity of electrodes, especially for high-capacity materials like silicon that experience large volume changes. frontiersin.orgresearchgate.net While many binders are based on polymers like polyacrylic acid (PAA) or carboxymethyl cellulose (B213188) (CMC), advanced binders incorporating ether functionalities are being developed for enhanced flexibility and ionic conductivity. frontiersin.orgresearchgate.net

A significant application of this compound systems is in the development of functional separators. A patent describes a lithium-ion battery separator comprising a porous film made from a polymeric chelating agent, specifically a poly(undecylenyl macrocycle). google.com This functional separator is designed to prevent direct contact between the electrodes while actively trapping detrimental transition metal cations that can shuttle between them. google.com The undecylenyl polymer backbone provides the structural basis for the separator film. google.com Furthermore, poly(ether-ether-ketone) (PEEK) materials have been shown to act as separators with high thermal stability and excellent electrolyte wettability. rsc.org

Crown ethers are macrocyclic polyethers with central cavities that can selectively bind specific cations based on size. mdpi.com This property is highly valuable for managing ion transport in batteries. By incorporating crown ethers into a polymer structure, their ion-trapping ability can be integrated into battery components.

The aforementioned poly(undecylenyl macrocycle) separator is a prime example, where the macrocycle can be a crown ether, an azacrown, or a thiacrown. google.com This polymer is designed to be formed into a separator or used as a coating on the positive electrode to complex with transition metal cations. google.com Similarly, the synthesis of poly(undecylenyl oxymethyl-18-crown-6) illustrates the creation of a polymer where the undecylenyl group acts as a flexible spacer connecting the polymer backbone to the 18-crown-6 (B118740) macrocycle, which is effective at trapping ions like manganese. rsc.org The choice of crown ether dictates the selectivity for different ions, a principle that is widely applied in membrane-based separation. mdpi.com

Table 2: Ion Selectivity of Common Crown Ethers

Crown EtherCavity Size (Å)Primary Target Ion(s)
12-Crown-41.2 - 1.5Li⁺ mdpi.com
15-Crown-51.7 - 2.2Na⁺, Li⁺ cip.com.cnmdpi.comnih.gov
18-Crown-62.6 - 3.2K⁺ mdpi.com
Cryptand [2.2.2]N/AK⁺

Polycarboxylate Ethers as Construction Material Admixtures

Polycarboxylate ethers (PCEs) represent a class of high-performance superplasticizers, which are chemical admixtures used to significantly improve the properties of cement-based materials like concrete and mortar. bisley.bizl-i.co.uksarovel.in The primary function of a PCE is to act as a high-range water reducer, meaning it can decrease the amount of water needed in a concrete mix by 5% to 15% while maintaining or even increasing the mixture's workability and flowability. polycarboxylicether.comvinatiorganics.com This reduction in the water-to-cement ratio leads to a denser, more compact hardened concrete with enhanced compressive strength, greater durability, and reduced permeability. sarovel.inpolycarboxylicether.comvinatiorganics.com

The mechanism of action for PCEs is based on their unique molecular structure, which typically resembles a comb. These polymers have a main chain backbone with numerous carboxylate groups and grafted side chains, often made of polyethylene (B3416737) glycol. l-i.co.ukpolycarboxylicether.com When added to a concrete mix, the carboxylate groups on the PCE backbone adsorb onto the surface of the cement particles. l-i.co.uk The long, hydrophilic side chains then extend into the surrounding water, creating a steric hindrance effect that physically prevents the cement particles from clumping together. l-i.co.uk This powerful dispersion effect is what allows for a significant reduction in water content and improved rheology. vinatiorganics.com

The performance of a PCE can be tailored for specific applications by modifying its molecular architecture, such as the length and density of the side chains. ajchem-b.com The synthesis of these polymers involves the copolymerization of different monomers, including unsaturated polyoxyethylene ethers for the side chains. google.commodares.ac.ir While common industrial PCEs are based on more prevalent feedstocks, the use of specific alcohol ethoxylates, such as those derived from undecyl alcohol, allows for the fine-tuning of properties for specialized applications. The incorporation of a hydrophobic group like this compound into the polymer structure can influence its adsorption behavior and interaction with cement particles.

This compound Derivatives in Epoxy Resin Modification

This compound derivatives serve as important modifying agents in the formulation and production of epoxy resins. Their inclusion can enhance processability and impart specific desirable properties to the final cured product. One key application is their use as emulsifiers during the synthesis of epoxy resins. For instance, Undeceth-5, a non-ionic surfactant based on undecyl alcohol, is utilized as an emulsifier in the manufacturing of epoxy resins, facilitating the stable mixture of otherwise immiscible components. pcc.eu

Beyond acting as processing aids, this compound derivatives can be chemically incorporated into the resin structure to modify its performance characteristics. A common method for improving properties like thermal and water resistance in epoxy resins involves reacting existing alcoholic hydroxide (B78521) groups within the resin backbone with epichlorohydrin (B41342) to form new glycidyl (B131873) ethers. google.com This process creates branching in the polymer network. An undecyl alcohol ethoxylate, which contains a terminal hydroxyl group, can be used in a similar manner. By reacting it with epichlorohydrin, an undecyl glycidyl ether can be formed and subsequently incorporated into the epoxy system. This modification introduces the long, hydrophobic undecyl chain into the resin matrix, which can enhance properties such as flexibility, impact resistance, and hydrophobicity.

Applications in Surfactant and Colloidal Chemistry

This compound Derivatives as Nonionic Surfactants (e.g., Undeceth-3)

This compound derivatives, particularly the ethoxylated forms known as undeceths, are a significant class of non-ionic surfactants. ontosight.aipcc.eu These compounds are polyethylene glycol (PEG) ethers of undecyl alcohol. deascal.comatamanchemicals.com Their structure is amphipathic, consisting of a non-polar, hydrophobic undecyl alkyl chain (C11) and a polar, hydrophilic polyoxyethylene head. ontosight.ai The "undeceth-X" nomenclature indicates that the surfactant is based on undecyl alcohol, with "X" representing the average number of repeating ethylene (B1197577) oxide units in the hydrophilic chain. deascal.com

This dual chemical nature allows undeceth compounds to reduce the surface tension at the interface between liquids (like oil and water) or between a liquid and a solid. cosmileeurope.eu Because they carry no net electrical charge, they are compatible with a wide range of other surfactant types (anionic, cationic, and amphoteric) and are effective over a broad pH range. pcc.eupcc.eu The properties of undeceth surfactants, such as their solubility in water, cloud point, and foaming capacity, can be precisely controlled by varying the length of the polyoxyethylene chain. pcc.eupcc.eu For example, Undeceth-7, with a longer ethoxy chain, has higher water solubility and a higher cloud point compared to Undeceth-5. pcc.eupcc.eu

Below is a table comparing the properties of several common this compound ethoxylates.

PropertyUndeceth-3Undeceth-5Undeceth-7
INCI Name Undeceth-3Undeceth-5Undeceth-7
Appearance LiquidLiquidLiquid
Active Substance ~100%~100%~99%
Cloud Point (Butyldiglycol/Water) 43-48°C60-65°C51-56°C (for butyldiglycol solution)
Water Solubility Limited, forms cloudy solutionsLimited, forms cloudy solutionsGood
Foaming Properties GoodRelatively lowHigher than Undeceth-5
Key Functions Emulsifier, Dispersant, Wetting AgentEmulsifier, Wetting AgentEmulsifier, Wetting Agent

Data sourced from PCC Group product datasheets. pcc.eupcc.eupcc.eu

Role in Emulsification, Wetting, and Foam Stabilization

The amphipathic structure of this compound derivatives makes them highly effective in a variety of interfacial applications, including emulsification, wetting, and foam control.

Emulsification : As emulsifying agents, undeceths facilitate the formation of stable mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. atamanchemicals.comcosmileeurope.eu They are used in numerous industrial and cosmetic formulations to create stable emulsions like creams and lotions. deascal.comatamanchemicals.com Specific derivatives are chosen for particular systems; for example, Undeceth-5 is used as an emulsifier in the production of epoxy resins. pcc.eu

Wetting : this compound surfactants are excellent wetting agents, promoting the spreading of a liquid across a solid surface. ontosight.aiatamanchemicals.com This property is critical in applications like textiles, where undeceth derivatives are used in bleaching and dyeing formulations. pcc.eupcc.eu They improve the wettability of cotton fibers, which increases the efficiency of the bleaching process and enhances the absorption of dyes into the textile structure. pcc.eupcc.eu

Foam Stabilization and Control : The role of this compound derivatives in foaming is nuanced and can be tailored by modifying the surfactant's molecular structure. innospec.com Some derivatives are effective foaming agents, while others are specifically designed for low-foaming applications. pcc.euinnospec.com Foam stability is governed by the ability of surfactant molecules to form a viscoelastic film at the gas-liquid interface, which resists drainage and bubble coalescence. mdpi.com ROKAnol® UD7, for example, has higher foaming capabilities than ROKAnol® UD5. pcc.eu Conversely, by incorporating propylene (B89431) oxide (PO) units in addition to ethylene oxide (EO) units, low-foaming surfactants can be created. innospec.comatamanchemicals.com Products like EMPILAN® PF 7168 (PPG-4-Undeceth-7) and EMPILAN® PF 7169 (PPG-3-Undeceth-7) are designed as versatile low-foam surfactants that provide excellent wetting and emulsification, making them suitable for processes where foam is undesirable, such as in certain industrial cleaners or high-temperature applications. innospec.com

Detergent Applications in Biological System Solubilization

In biochemistry and molecular biology, detergents are essential tools for disrupting cell membranes to extract and purify membrane-bound proteins for structural and functional studies. researchgate.netsigmaaldrich.comthermofisher.com The process, known as solubilization, involves the detergent molecules partitioning into the cell's lipid bilayer. sigmaaldrich.comsigmaaldrich.com At a concentration above the detergent's critical micelle concentration (CMC), the bilayer is disrupted, and the membrane proteins are encapsulated in detergent micelles, effectively transferring them into an aqueous-soluble form. sigmaaldrich.comsigmaaldrich.com

Non-ionic detergents are highly valued for these applications because they are typically non-denaturing. thermofisher.comsigmaaldrich.com They can break the lipid-lipid and lipid-protein interactions that hold the membrane together without disrupting the delicate protein-protein interactions that define a protein's native three-dimensional structure and biological activity. sigmaaldrich.com

Derivatives of undecyl alcohol are among the non-ionic detergents used for this purpose. A prominent example is n-Undecyl-β-d-maltopyranoside (UDM), which has an undecyl (C11) hydrophobic tail. mdpi.com UDM is recognized as one of the key detergents for the study of integral membrane proteins. researchgate.netmdpi.com Its properties, including a CMC of approximately 0.59 mM, make it suitable for the solubilization and purification of various membrane protein families, such as cytochrome bc1 and cytochrome b6f complexes, allowing for their detailed characterization outside of their native membrane environment. mdpi.com

Other Emerging Technological Applications

Beyond their established roles in industrial and consumer products, this compound systems and their derivatives are being explored for a range of novel and advanced technological applications.

Biomedical Applications : Certain complex this compound derivatives are showing promise in the medical field. Lariat (B8276320) ethers, which are macrocyclic polyethers, when synthesized with twin n-undecyl side chains (N,N′-di-n-undecyl-4,13-diaza-18-crown-6), have demonstrated inherent antimicrobial properties. nih.gov Perhaps more significantly, these compounds can act as adjuvants, enhancing the effectiveness of conventional antibiotics. They have been shown to help restore the potency of drugs like norfloxacin (B1679917) against resistant strains of bacteria, such as Staphylococcus aureus, that utilize efflux pumps to expel antibiotics. nih.gov

Advanced Polymer Synthesis : Undecyl derivatives are being used as building blocks for creating novel renewable polymers. For example, undecyl undecenoate, synthesized from undecyl alcohol, can undergo acyclic diene metathesis (ADMET) polymerization to create advanced biobased block polymers. researchgate.net This research points toward the use of undecyl-based monomers in developing sustainable materials for applications ranging from thermoplastic elastomers to adhesives. researchgate.net

Oilfield and Lubricant Chemistry : New ether carboxylic acids, which can be synthesized from alkoxylated alcohols like undecyl alcohol ethoxylates, are being developed as high-performance additives for oilfield and industrial applications. google.com These derivatives are being investigated as high-temperature stable rheology modifiers, viscosifiers, lubricants, and emulsifiers for use in demanding environments such as oil drilling fluids, hydraulic oils, and gear oils. google.com

Agrochemical Formulations : Undecyl alcohol ethoxylates are used in the formulation of agricultural products. ontosight.airimpro-india.com As effective surfactants, they can act as wetting agents and emulsifiers in pesticide and fertilizer formulations, improving the spreading and delivery of active ingredients to target plants. ontosight.ai

Environmental Science: Fate, Behavior, and Ecological Impact of Undecyl Ether

Environmental Distribution and Partitioning Behavior

When released into the environment, undecyl ether and its related compounds primarily partition to water due to their physical and chemical properties. canada.cacanada.ca The distribution of these substances across different environmental compartments—such as air, water, soil, and sediment—is influenced by factors like water solubility and the octanol-water partition coefficient (Kow). researchgate.netlibretexts.org The octanol-water partition coefficient is a key indicator of a chemical's hydrophobicity, or its tendency to repel water. libretexts.org

For long-chain aliphatic alcohols, which share structural similarities with this compound, those with shorter carbon chains exhibit greater water solubility. Conversely, as the carbon chain length increases, the compound becomes more hydrophobic and tends to partition into the lipid phase of organisms. researchgate.net This relationship between carbon chain length and hydrophobicity also influences the substance's sorption to solids like soil and sediment. nih.gov For instance, sorption distribution coefficients for linear alcohols increase significantly with longer carbon chains, indicating a stronger tendency to bind to solids and a decreased bioavailability in aquatic environments. nih.gov

While specific data for this compound is limited, the behavior of analogous long-chain alcohols and alcohol ethoxylates suggests that it would not be highly volatile from water surfaces. heraproject.com The partitioning behavior is crucial for understanding the potential exposure pathways and concentrations in various environmental media. libretexts.org

Biodegradation and Persistence Studies

Aerobic and Anaerobic Biodegradability

This compound and related alkyl ethers are considered to be highly biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. canada.cacanada.ca This means they are not expected to persist in water, sediment, or soil. canada.ca The biodegradation process involves microorganisms breaking down the compound into simpler substances. mdpi.com

Studies on similar compounds, such as alcohol ethoxylates, show that they are readily biodegradable. industrialchemicals.gov.au The primary degradation pathway often involves the cleavage of the ether linkage, followed by the oxidation of the alkyl chain. heraproject.comcleaninginstitute.org The structure of the alkyl chain can influence the rate of biodegradation; for example, linear and mono-branched homologues tend to degrade more rapidly than highly branched ones. industrialchemicals.gov.au

While aerobic biodegradation is generally faster, anaerobic degradation is also a significant pathway for the removal of these substances from the environment, particularly in environments like sewage sludge and sediments where oxygen is limited. nih.govscielo.brugr.es Some studies on related surfactants have shown that a combination of aerobic and anaerobic processes can lead to more complete degradation. ugr.es

Half-life Determination in Environmental Compartments

The table below summarizes estimated half-life values for related compounds in different environmental compartments.

Environmental CompartmentEstimated Half-lifeReference
Aquatic Environment< 4 weeks canada.ca
Soil< 1 week canada.ca

Note: These values are for a group of related substances (poly(alkoxylates/ethers)) and serve as an estimate in the absence of specific data for this compound.

Factors Influencing Biodegradation Rates (e.g., Microbial Abundance)

Several factors can influence the rate at which this compound and similar compounds are biodegraded in the environment. These include:

Microbial Abundance and Adaptation: The presence of a sufficient number of microorganisms capable of metabolizing the compound is crucial for significant degradation. nih.gov

Environmental Conditions: Temperature, pH, and the availability of nutrients and oxygen are key environmental factors. mdpi.comub.ac.idmdpi.comresearchgate.net Optimal conditions for microbial activity generally lead to faster degradation rates. ub.ac.idmdpi.com For many surfactants, the optimal temperature for degradation is around 30°C and a neutral pH of 7. ub.ac.id

Chemical Structure: The molecular structure of the compound, including the length and branching of the alkyl chain, plays a significant role. mdpi.comindustrialchemicals.gov.au Linear and less-branched chains are typically more easily degraded. industrialchemicals.gov.au

Bioavailability: The extent to which the compound is available to microorganisms affects its degradation rate. nih.govnih.gov Sorption to sediment and soil particles can reduce bioavailability. nih.gov

Presence of Other Substances: Co-contaminants in the environment can either inhibit or enhance biodegradation through various mechanisms like preferential metabolism or cometabolism. researchgate.net

Bioaccumulation Potential and Biomagnification Assessment

Bioaccumulation is the process where a substance builds up in an organism's tissues over time, absorbed from food or the environment faster than it can be excreted. epa.govalbert.ioBiomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgbyjus.com

Based on its large molecular weight, this compound is not expected to bioaccumulate. canada.cacanada.ca The large size of the molecule is thought to limit its ability to pass through biological membranes. canada.cacanada.ca This characteristic significantly reduces the potential for both bioaccumulation in individual organisms and biomagnification up the food chain. canada.cacanada.ca

For a substance to biomagnify, it must be persistent, mobile, and fat-soluble. cimi.org Since this compound is readily biodegradable and not expected to persist in the environment, the likelihood of biomagnification is considered to be very low. canada.cacanada.ca

Environmental Risk Assessment Methodologies

Environmental risk assessment for chemicals like this compound typically involves a structured approach to evaluate the potential for adverse effects on the environment. who.int This process generally includes the following key components:

Hazard Assessment: This involves evaluating the intrinsic hazardous properties of the substance, such as its toxicity to various aquatic and terrestrial organisms. canada.cacanada.ca For a related substance, acute toxicity was found to be moderate for aquatic organisms. canada.ca

Exposure Assessment: This step estimates the concentration of the substance that is likely to be found in different environmental compartments (water, soil, sediment). heraproject.com This is often done by calculating the Predicted Environmental Concentration (PEC). eeer.org For a similar substance, the PEC was estimated to be in the range of 0.1-10 µg/L in water from notified activities. canada.ca

Risk Characterization: This is the final step where the potential for adverse effects is determined by comparing the predicted exposure concentration (PEC) with the concentration that is predicted to have no effect on the environment (Predicted No-Effect Concentration or PNEC). heraproject.comeeer.org The risk is often expressed as a risk quotient (PEC/PNEC). A ratio of less than 1 suggests that the substance is unlikely to cause ecological harm. canada.caheraproject.com

Modern risk assessment methodologies are moving towards a more integrated approach, considering multiple factors such as persistence and partitioning behavior in addition to toxicity and exposure. who.intmdpi.com

The table below outlines the key components of a typical environmental risk assessment.

Assessment ComponentDescription
Hazard Assessment Evaluation of the intrinsic ecotoxicological properties of the chemical.
Exposure Assessment Estimation of the chemical's concentration in various environmental media (PEC).
Effects Assessment Determination of the concentration below which unacceptable effects are unlikely to occur (PNEC).
Risk Characterization Comparison of the PEC and PNEC to determine the likelihood of environmental harm (PEC/PNEC ratio).

Prospective and Retrospective Risk Analysis

Prospective risk analysis for chemical substances involves predicting potential adverse effects before they occur, often using models and data from similar substances. functionalresonance.com Retrospective analysis, on the other hand, involves examining past incidents and data to identify and understand risks. nih.govnih.govhealthcareittoday.com For this compound and its derivatives, risk assessments have been conducted that incorporate both prospective and retrospective elements.

Ecological Exposure Assessment

Ecological exposure assessment estimates the potential exposure of organisms to a chemical in the environment. epa.gov For this compound derivatives, the primary route of environmental exposure is through the release of the substance to water from its use in various products. canada.cacanada.ca

The predicted environmental concentration (PEC) for notified activities, such as its use in detergents and cleaners, is estimated to be in the range of 0.1-10 µg/L. canada.ca For other potential activities, including manufacturing, the PEC is estimated to be between 0.1-1 µg/L. canada.ca In scenarios involving personal or domestic products, the PEC could range from 10-100 µg/L, while formulation activities are expected to result in a PEC of less than 1 µg/L. canada.ca A multimedia model determined that the distribution into various environmental compartments would be 99.2% for water bodies. env.go.jp

Characterization of Ecological Harm

Characterization of ecological harm involves evaluating the potential for a substance to cause adverse effects in ecosystems. epa.gov Based on available hazard information, this compound derivatives exhibit moderate acute toxicity to aquatic organisms, with EC50 values ranging from 1-100 mg/L. canada.ca The predicted no-effect concentration (PNEC), calculated using the EC50 from the most sensitive organism (algae), is in the range of 100-1000 µg/L. canada.ca Another assessment found a PNEC of 3 µg/L based on chronic toxicity data for algae. env.go.jp

When comparing the PEC with the PNEC, the resulting risk quotient (PEC/PNEC) is less than 1 for the assessed activities, which suggests that the substance is unlikely to cause ecological harm in Canada. canada.ca However, for freshwater bodies in a different assessment, the PEC/PNEC ratio was 40, indicating a potential for ecological risk. env.go.jp

Ecological Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound and its related compounds has been evaluated for various aquatic and terrestrial organisms.

Acute and Chronic Toxicity to Aquatic Invertebrates

Acute toxicity to aquatic invertebrates, such as Daphnia magna, has been observed. For Polyethylene (B3416737) Glycol (5) this compound, the 48-hour toxicity to Crustacea is reported to be between 1-10 mg/L. midlab.com Risk assessments of a related this compound polymer indicate moderate acute toxicity to aquatic invertebrates, with median lethal concentration (LC50) and median effective concentration (EC50) values in the range of 1-10 mg/L. canada.ca Chronic toxicity studies with aquatic invertebrates show a no-observed-effect concentration (NOEC) between 0.1-10 mg/L. canada.ca For the crustacean D. magna, a 21-day NOEC for reproduction was found to be 30,000 µg/L. env.go.jp

Toxicity of this compound Derivatives to Aquatic Invertebrates
CompoundOrganismTest DurationEndpointToxicity ValueReference
Polyethylene Glycol (5) this compoundCrustacea48 hoursEC501-10 mg/L midlab.com
Poly(oxy-1,2-ethanediyl), α-undecyl-ω-hydroxy-branched and linear, ethers with 1,2-decanediol (B1670173) (1:1)Aquatic Invertebrates-LC50/EC50 (Acute)1-10 mg/L canada.ca
Poly(oxy-1,2-ethanediyl), α-undecyl-ω-hydroxy-branched and linear, ethers with 1,2-decanediol (1:1)Aquatic Invertebrates-NOEC (Chronic)0.1-10 mg/L canada.ca
This compound DerivativeDaphnia magna21 daysNOEC (Reproduction)30,000 µg/L env.go.jp

Toxicity to Fish and Algae

This compound derivatives have demonstrated toxicity to both fish and algae. For Polyethylene Glycol (5) this compound, the 96-hour toxicity to fish is between 10-20 mg/L. midlab.com A risk assessment of a related this compound polymer showed moderate acute toxicity to fish, with LC50 values in the 1-10 mg/L range. canada.ca

For algae, the same polymer exhibited low to moderate acute ecotoxicity, with EC50 values between 1-100 mg/L. canada.ca A chronic toxicity study with the algae P. subcapitata found a 72-hour no observed effect concentration (NOEC) for growth inhibition of 300 µg/L. env.go.jp

Toxicity of this compound Derivatives to Fish and Algae
CompoundOrganismTest DurationEndpointToxicity ValueReference
Polyethylene Glycol (5) this compoundFish96 hoursLC5010-20 mg/L midlab.com
Poly(oxy-1,2-ethanediyl), α-undecyl-ω-hydroxy-branched and linear, ethers with 1,2-decanediol (1:1)Fish-LC50 (Acute)1-10 mg/L canada.ca
Poly(oxy-1,2-ethanediyl), α-undecyl-ω-hydroxy-branched and linear, ethers with 1,2-decanediol (1:1)Algae-EC50 (Acute)1-100 mg/L canada.ca
This compound DerivativeP. subcapitata (Algae)72 hoursNOEC (Growth Inhibition)300 µg/L env.go.jp

Fate in Wastewater Treatment Systems

The fate of this compound in wastewater treatment plants (WWTPs) is not extensively documented in scientific literature. However, based on its physicochemical properties as a long-chain, hydrophobic, and non-ionic compound, its behavior can be inferred from studies on structurally similar substances such as long-chain alcohol ethoxylates and other hydrophobic organic compounds. The primary removal mechanisms for such chemicals in conventional activated sludge WWTPs are sorption to sludge and biodegradation.

Research Findings

Detailed research on the specific removal rates and degradation pathways of this compound in WWTPs is not currently available. Nevertheless, the behavior of other long-chain ethers and hydrophobic substances provides valuable insights into its likely fate.

Sorption to Activated Sludge:

The hydrophobicity of a compound is a key determinant of its tendency to partition from the aqueous phase to the solid phase (sludge) in a WWTP. Due to its long alkyl chains, this compound is expected to have a high affinity for the organic matter present in activated sludge. This sorption process effectively removes the compound from the wastewater effluent.

Studies on other hydrophobic compounds, such as polybrominated diphenyl ethers (PBDEs) and nonylphenol polyethoxylates (NPEOs), have shown that sorption is a primary removal mechanism in wastewater treatment. oaepublish.comnih.gov For instance, the removal of some endocrine-disrupting compounds from sewage treatment works effluent is dependent on parameters like sludge age and the concentration of co-pollutants, as well as the physicochemical properties of the compound. nih.gov More hydrophobic compounds like nonylphenol (a degradation product of NPEOs) and PBDEs show significant accumulation in sludge. nih.govcore.ac.uk This suggests that a substantial portion of this compound entering a WWTP would likely be removed from the water through sorption to sludge.

Biodegradation:

The biodegradability of ethers in a WWTP environment can be variable. The ether linkage itself can be resistant to microbial degradation. However, studies on compounds like alcohol ethoxylates (AEs), which also contain ether linkages, have shown high removal rates in activated sludge plants, suggesting that biodegradation does occur. researchgate.net The degradation of AEs involves the breakdown of the ether linkage and the oxidation of the alkyl chain. heraproject.com

The presence of specific microbial populations adapted to degrading such compounds is crucial. For example, certain bacteria are known to cleave ether bonds. jst.go.jp However, the long alkyl chains of this compound might hinder rapid biodegradation. Research on linear alkylbenzene sulfonates (LAS) has shown that longer alkyl chains are preferentially removed. researchgate.net Conversely, for other compounds, very long chains can decrease the rate of biodegradation. jst.go.jp

It is also possible that the biodegradation of this compound, if it occurs, could lead to the formation of intermediate metabolites. For example, the degradation of nonylphenol polyethoxylates can result in the formation of more persistent and toxic nonylphenol. core.ac.uk

Removal Efficiency:

The table below summarizes the expected behavior of this compound in wastewater treatment systems based on data from analogous compounds.

Table 1: Predicted Fate and Behavior of this compound in Wastewater Treatment Systems (Based on Analogous Compounds)

ProcessExpected Behavior of this compoundSupporting Evidence from Analogous Compounds
Sorption High affinity for sorption to activated sludge due to high hydrophobicity.Hydrophobic compounds like PBDEs and NPEOs are primarily removed via sorption to sludge. oaepublish.comnih.gov
Biodegradation Potentially biodegradable, but likely at a slow rate. The ether linkage can be recalcitrant, and long alkyl chains may hinder microbial attack.Alcohol ethoxylates show high biodegradation rates. researchgate.net However, the degradation of other hydrophobic compounds can be slow and lead to persistent metabolites. core.ac.uk
Primary Removal Mechanism Sorption to sludge is expected to be the dominant removal pathway from the aqueous phase.For hydrophobic organic compounds, sorption is a key removal mechanism in WWTPs. oaepublish.com
Overall Removal from Effluent High removal from the treated wastewater effluent is likely, with the compound concentrating in the sewage sludge.Alcohol ethoxylates and alkyl ethoxylate sulfates show >97% removal in activated sludge plants. researchgate.net

Table 2: Research Findings on the Removal of Analogous Compounds in Wastewater Treatment

Compound ClassTreatment TypeRemoval Efficiency (%)Primary Removal Mechanism(s)Reference
Alcohol Ethoxylates (AEs)Activated Sludge97Biodegradation, Sorption researchgate.net
Alkyl Ethoxylate Sulfates (AESs)Activated Sludge98Biodegradation, Sorption researchgate.net
Linear Alkylbenzene Sulfonates (LAS)Activated Sludge>99Biodegradation researchgate.net
Nonylphenol Polyethoxylates (NPEOs)Activated SludgeVariableSorption, Biodegradation nih.gov
Polybrominated Diphenyl Ethers (PBDEs)Activated SludgeVariableSorption oaepublish.com

Computational Chemistry and Theoretical Characterization of Undecyl Ether

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and energetic properties of molecules with a high degree of accuracy. mdpi.com These approaches treat the electron density as the fundamental variable to calculate the ground-state energy and other properties of a system. mdpi.com

In a typical DFT study of an ether like undecyl ether, the initial step involves constructing the molecule's geometry. This structure is then optimized to find its lowest energy conformation. Calculations are often performed using specific combinations of functionals and basis sets. For instance, hybrid functionals like B3LYP are commonly paired with basis sets such as def2-tzvp to achieve a balance between computational cost and accuracy. sioc-journal.cn

Energy calculations can be enhanced by including corrections for factors like dispersion forces and the effects of a solvent, the latter often modeled using a continuum solvation model like the SMD model. sioc-journal.cn Key calculations include determining the Gibbs free energy to assess reaction spontaneity and calculating the energies of transition states to understand reaction barriers. sioc-journal.cn Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway. sioc-journal.cn

Table 1: Typical Parameters in a DFT Simulation Setup for Ethers

Parameter Example Purpose
Method Density Functional Theory (DFT) To calculate electronic structure and energy based on electron density.
Functional B3LYP Approximates the exchange-correlation energy within DFT.
Basis Set def2-tzvp A set of functions used to build the molecular orbitals.
Model SMD (Solvation Model based on Density) To simulate the effects of a solvent on the molecule.
Calculation Type Geometry Optimization To find the most stable, lowest-energy molecular structure.
Calculation Type Frequency Analysis To confirm the nature of stationary points (minima or transition states).

| Calculation Type | IRC (Intrinsic Reaction Coordinate) | To verify the reaction path over a transition state. sioc-journal.cn |

DFT is instrumental in predicting the three-dimensional arrangement of atoms in this compound. By performing geometry optimizations, researchers can identify the most stable conformers (rotational isomers) and their relative energies. The long, flexible undecyl chains allow for numerous possible conformations, and DFT helps to determine which are energetically favored under specific conditions.

Furthermore, these calculations provide a detailed picture of the molecule's electronic structure. This includes the distribution of electron density, which reveals the partial charges on each atom and the location of the molecular dipole moment. The oxygen atom in the ether linkage creates a polar region in the otherwise nonpolar hydrocarbon structure. libretexts.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's potential for participating in chemical reactions, as these orbitals are key to electron donation and acceptance. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide insights into the dynamic behavior and intermolecular interactions of substances like this compound in various environments. acs.org

MD simulations are particularly well-suited for studying the complex intermolecular forces that govern the bulk properties of this compound. These forces are primarily van der Waals interactions (specifically London dispersion forces) due to the long nonpolar alkyl chains, and weaker dipole-dipole interactions originating from the C-O-C ether linkage. libretexts.orgmsu.edu

In simulations, these interactions are described by a "force field," which is a set of parameters and equations that define the potential energy of the system. All-atom molecular dynamics (AAMD) simulations, where every atom is explicitly represented, can provide a detailed view of these forces. acs.org Simulations are typically run in ensembles like NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) to mimic experimental conditions. acs.org Studies on related long-chain molecules show that the significant van der Waals forces between the undecyl chains lead to strong cohesive interactions, influencing properties like viscosity and boiling point. acs.org

Table 2: Primary Intermolecular Forces in this compound

Force Type Description Relevance to this compound
London Dispersion Forces Temporary attractive forces resulting from instantaneous dipoles in nonpolar molecules. The dominant force due to the two long, nonpolar C11H23 alkyl chains. Strength increases with chain length.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another. A weaker force present due to the permanent dipole of the C-O-C ether group.

| Hydrogen Bonding | Not applicable. | this compound cannot act as a hydrogen bond donor, though the ether oxygen can act as a weak acceptor. fiveable.me |

Due to its amphiphilic nature—possessing a small polar head (the ether group) and two long nonpolar tails (the undecyl chains)—this compound exhibits surfactant-like properties. MD simulations are invaluable for modeling its behavior at interfaces, such as water-air or water-oil.

Simulations of structurally similar polyoxyethylene alkyl ethers demonstrate that these molecules self-assemble at interfaces to minimize unfavorable interactions between their hydrophobic chains and a polar solvent like water. acs.orgnih.gov In an aqueous environment, this compound molecules would be expected to aggregate, directing their hydrophobic undecyl chains inward, away from the water, and their polar ether groups outward. acs.orgnih.gov Over time, these initial small aggregates can merge to form larger, more stable structures like micelles. acs.orgnih.gov MD simulations can track this entire process, providing data on aggregation numbers, micelle shape, and the thermodynamics of adsorption. rsc.orgresearchgate.net This predictive capability is crucial for applications where surface activity is important. acs.orgnih.gov

Table 3: Key Findings from MD Simulations of Related Ether Surfactants

Phenomenon Observation Significance
Self-Assembly Spontaneous aggregation of monomers in aqueous solution to form micelles. acs.orgnih.gov Demonstrates the surfactant-like behavior driven by hydrophobic interactions.
Micelle Formation Hydrophobic chains form the core of the micelle, while hydrophilic heads face the water. acs.orgnih.gov This structure is key to solubilizing nonpolar substances in water.
Effect of Chain Length Longer alkyl chains lead to an increase in the aggregation number of micelles. acs.orgnih.gov Predicts that this compound would form relatively large aggregates.

| Surface Adsorption | Molecules align at the water-air interface, reducing surface tension. nih.gov | Explains the role of such molecules as surfactants in formulations. |

Structure-Reactivity and Structure-Environmental Impact Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are computational techniques used to predict the biological activity or physical and environmental properties of chemicals based on their molecular structure. numberanalytics.com These models establish a mathematical relationship between molecular descriptors and a specific endpoint.

For ethers, QSAR models have been developed to predict toxicological endpoints. tandfonline.comnih.gov Descriptors used in these models can include topological indices (which describe molecular size and branching), lipophilicity (like the 1-octanol/water partition coefficient), and quantum chemical parameters. nih.govresearchgate.net For this compound, its high lipophilicity, due to the long alkyl chains, would be a critical descriptor in any such model.

Modeling the relationship between structure and environmental impact is crucial for assessing the fate of chemicals in the environment. nm.gov Key environmental endpoints include biodegradability, bioaccumulation potential, and sorption to soil and sediment. For long-chain aliphatic compounds like this compound, the alkyl chain length is a primary determinant of these properties. industrialchemicals.gov.aunih.gov Longer, linear alkyl chains generally lead to slower biodegradation rates and a greater tendency to sorb to organic matter in soil and sediment, which reduces their bioavailability but increases their persistence. nih.gov QSAR models can be used to predict these behaviors, providing a valuable tool for environmental risk assessment without extensive and costly experimental testing. heraproject.com

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

Theoretical Insights into Reaction Mechanisms

While specific computational studies focusing exclusively on this compound are not widely published, the reaction mechanisms relevant to its synthesis and cleavage are well-studied for analogous ether compounds using theoretical methods. These studies provide a strong framework for understanding the reactivity of this compound. Density Functional Theory (DFT) and other quantum-mechanical calculations are primary tools for investigating potential energy surfaces, transition states, and reaction intermediates. numberanalytics.com

Common ether synthesis routes, such as the Williamson ether synthesis and reductive etherification, have been scrutinized computationally. For instance, studies on the Williamson ether synthesis have employed a combination of kinetic modeling and quantum-mechanical calculations to understand the reaction networks and the influence of solvents on regioselectivity. rsc.org These models can elucidate the transition states for competing pathways, such as O-alkylation versus C-alkylation, and explain how the solvent can stabilize or destabilize different structures, thereby affecting the product ratio. rsc.org

Similarly, DFT calculations have provided molecular-level insights into the mechanisms of reductive etherification, a process that can produce ethers from alcohols and ketones. nrel.gov Research on model compounds has shown that such reactions can proceed through different pathways, including direct, ketal, and enol mechanisms. nrel.gov Computational analysis helps determine the most energetically favorable route. For example, in the reductive etherification of 4-heptanone (B92745) and n-butanol over a Palladium (Pd) catalyst on a Niobium Phosphate (B84403) (NbOPO₄) support, DFT calculations revealed that the reaction most likely proceeds via the formation of an enol intermediate on the support, which is subsequently hydrogenated on the metal catalyst. nrel.gov These theoretical findings can rationalize experimental observations, such as the dependence of reaction rates on catalyst particle size. nrel.gov

The acidic cleavage of ethers, a fundamental reaction, is also amenable to theoretical study. The mechanism can proceed via SN1 or SN2 pathways depending on the structure of the ether. youtube.comyoutube.com Computational methods can model the protonation of the ether oxygen to form a good leaving group and calculate the stability of potential carbocation intermediates, predicting whether the reaction will favor an SN1 (for tertiary or secondary carbons) or SN2 (for primary or methyl carbons) pathway. youtube.comyoutube.com

Reaction TypeComputational MethodKey Theoretical Insights
Williamson Ether SynthesisKinetic Modeling & Quantum-Mechanical CalculationsElucidation of O- vs. C-alkylation pathways; explains solvent effects on regioselectivity. rsc.org
Reductive EtherificationDensity Functional Theory (DFT)Identifies the most probable reaction mechanism (e.g., enol pathway over ketal or direct pathways) by comparing intermediate energies. nrel.gov
Acid Cleavage of EthersAb Initio / DFT MethodsPredicts preference for SN1 vs. SN2 mechanism based on carbocation stability and transition state energies. numberanalytics.comyoutube.com

Prediction of Environmental Behavior

Computational models are indispensable for predicting the environmental fate and ecotoxicological profile of chemicals like this compound, especially in the context of regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) which promote the use of non-testing methods. uninsubria.it These models use the molecular structure of a compound to predict its physical-chemical properties and how it will behave in various environmental compartments.

Two primary approaches are used for modeling the environmental fate of organic chemicals. researchgate.net The first involves multimedia box models, which calculate the average concentration of a chemical in different environmental "boxes" like air, water, and soil, based on processes of partitioning, transport, and degradation. researchgate.net The second approach, used in atmospheric transport models, focuses on spatially and temporally variable atmospheric dynamics to predict environmental distribution. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this predictive effort. These statistical models correlate molecular descriptors (numerical representations of chemical structure) with experimental data on properties or activities. Once validated, these models can predict properties for new or untested chemicals. uninsubria.it For instance, a QSPR model could be developed to predict the ready biodegradability of this compound, a key measure of its environmental persistence. uninsubria.it Such models have been successfully created for classes of compounds like fragrances, showing higher accuracy than some existing general-purpose models. uninsubria.it

The development of these predictive tools often involves machine learning algorithms and advanced statistical methods to handle complex, non-linear relationships between chemical structure and environmental properties. frontiersin.orgmdpi.com

Modeling ApproachPredicted Property / ApplicationMethodology Example
Multimedia Box ModelsAverage concentration in environmental media (air, water, soil). researchgate.netCalculates fate based on intermedia partitioning, transport, and degradation rates. researchgate.net
QSPR (Quantitative Structure-Property Relationship)Environmental properties (e.g., ready biodegradability, partition coefficients like log KOW). uninsubria.itresearchgate.netMultiple Linear Regression (MLR) or classification models based on molecular descriptors. uninsubria.it
Atmospheric Transport ModelsSpatially and temporally variable distribution in the atmosphere. researchgate.netModels atmospheric dynamics and exchange with other environmental media. researchgate.net
Machine Learning ModelsPrediction of pollutant concentration or environmental effects. frontiersin.orgmdpi.comArtificial Neural Networks (ANN), Support Vector Machines (SVM), K-Nearest Neighbors (KNN). mdpi.com

Development of Predictive Models for this compound Chemistry

The field of predictive chemistry leverages machine learning and computational models to accelerate the entire lifecycle of chemical research, from discovery to application. rsc.org For this compound, this involves developing models that can predict its reactivity, synthetic accessibility, and potential biological or toxicological effects based on its molecular structure.

The development of such models typically follows a structured process. It begins with the collection of a high-quality dataset of chemicals with known experimental values for a specific endpoint (e.g., toxicity, reaction yield). researchgate.netnih.gov Various types of molecular representations, such as molecular fingerprints or descriptors, are calculated for each chemical. researchgate.net Machine learning algorithms—ranging from support vector machines (SVM) to deep neural networks—are then trained on this data to learn the relationship between the chemical structure and the property of interest. researchgate.netcnr.it

A key application is in toxicology and risk assessment. In silico models are being developed to predict various toxicity endpoints, such as reproductive toxicity or cardiotoxicity, thereby reducing the need for animal testing. researchgate.netcnr.it For example, classification models have been built using machine learning approaches with molecular fingerprints to predict the potential reproductive toxicity of compounds. researchgate.net Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict toxicokinetic parameters, which are crucial for understanding the internal dose and potential risk of a chemical. nih.gov

These predictive models, once rigorously validated, can be used to screen virtual libraries of compounds, prioritize chemicals for experimental testing, and guide the design of new molecules with desired properties while minimizing undesirable effects. uninsubria.itcnr.it For a compound like this compound, such models could predict its interaction with biological targets, its metabolic fate, or its performance in specific applications, providing valuable information for research and development.

Model TypeApplication in ChemistryExample MethodologyInput Data
Machine Learning (e.g., SVM, Random Forest)Predicting chemical toxicity (e.g., reproductive toxicity). researchgate.netBinary classification models. researchgate.netMolecular fingerprints (e.g., MACCSFP). researchgate.net
QSAR / 3D-QSARPredicting bioactivity against specific targets or off-targets (e.g., hERG-related cardiotoxicity). cnr.itStructure-based prediction using docking and scoring. cnr.it3D chemical structures, protein crystal structures.
QSAR / Read-AcrossPredicting toxicokinetic (TK) parameters (e.g., metabolic clearance, plasma protein binding). nih.govCluster-based read-across and regression models. nih.govChemical structure information and experimental TK data. nih.gov
Machine Learning for SynthesisPredicting reaction outcomes, optimizing reaction conditions, and planning synthetic routes. rsc.orgNeural networks, graph-based models.Large datasets of chemical reactions.

Analytical Techniques for the Characterization and Detection of Undecyl Ether

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. scispace.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. chromtech.comadvancechemjournal.com It is particularly useful for non-volatile or thermally unstable compounds like many undecyl ether derivatives.

In a typical HPLC analysis of an this compound, a reversed-phase setup is commonly employed. nih.gov This involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). nih.gov The separation principle is based on the differential partitioning of the sample components between the stationary and mobile phases. chromtech.com More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Table 3: Common HPLC Parameters for Ether Analysis

Parameter Typical Setting/Material Purpose
Column (Stationary Phase) C18 (Octadecyl silica), C8 Separation based on hydrophobicity nih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures Elution of compounds from the column nih.gov
Elution Mode Isocratic or Gradient Isocratic uses constant mobile phase composition; Gradient changes composition over time for better separation of complex mixtures

This table outlines general parameters. Specific conditions must be optimized for each unique analytical challenge.

Table 4: List of Mentioned Chemical Compounds

Compound Name
1-methoxy-4-undecoxybenzene
2-butanone
Acetonitrile
Alcohol
Aldehyde
Benzene
Carboxylic acid
Di-n-propyl ether
Dithis compound
Ethanol
Ether
Ketone
Methanol
Methyl this compound
Phthalate (B1215562) ester
Toluene

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Its high resolving power, sensitivity, and speed make it ideal for separating this compound from impurities and other components in a mixture. nih.gov The fundamental principle of GC involves vaporizing a sample and moving it through a column with a carrier gas (mobile phase). Separation occurs as different compounds interact with the stationary phase within the column at varying degrees, leading to different retention times.

For ethers, GC is often coupled with a mass spectrometer (GC-MS), which provides structural information, allowing for definitive identification of the eluted compounds. restek.comscirp.org The NIST Chemistry WebBook, for instance, provides mass spectrometry and gas chromatography data for related compounds like methyl this compound, which is invaluable for identification purposes. The selection of the column is critical; for glycol ethers, which share chemical similarities with this compound, cyanopropylphenyl-based columns have proven effective, offering good resolution of isomers in short analysis times. restek.com EPA Method 8111, developed for haloethers, also provides a framework for GC analysis, highlighting the utility of wide-bore capillary columns and electron capture detectors (ECD), though mass spectrometry is often preferred for confirmation. epa.govepa.gov

Key parameters in a GC method include the column type, temperature program, carrier gas flow rate, and detector type. A typical analysis involves injecting the sample into a heated port, where it vaporizes and is swept onto the column by an inert gas like helium or nitrogen. The column oven temperature is often programmed to increase over time, facilitating the separation of compounds with a range of boiling points. bibliotekanauki.pl

Table 1: Example of Gas Chromatography (GC) Parameters for Ether Analysis

ParameterTypical SettingPurpose
ColumnRxi-1301Sil MS (30 m x 0.25 mm, 0.25 µm) or similarSeparates components of the mixture based on polarity and boiling point. restek.com
Carrier GasHelium or Nitrogen at ~1 mL/minTransports the vaporized sample through the column. bibliotekanauki.pl
Injector Temperature~240 °CEnsures rapid and complete vaporization of the sample. bibliotekanauki.pl
Oven ProgramInitial temp 45°C, ramped to 240°CSeparates compounds with different boiling points by eluting more volatile compounds first. bibliotekanauki.pl
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)Detects and quantifies the separated compounds. MS also provides identification. restek.com

Gel Permeation Chromatography (GPC) for Polymeric Undecyl Ethers

When this compound is a component of a larger polymeric structure, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing its molecular weight and molecular weight distribution. infinitalab.com This information is critical as it directly relates to the physical properties of the polymer. polymersolutions.com GPC separates molecules based on their hydrodynamic volume, or size in solution. infinitalab.com

The process involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel beads. tandfonline.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents, resulting in a longer path and later elution. infinitalab.com The output is a chromatogram showing the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weights, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the unknown polymer can be determined. polymersolutions.comtandfonline.com

Research on polyethers and block copolymers containing ether linkages demonstrates the utility of GPC in determining these key parameters. For example, in the analysis of a poly(tetramethylene glycol)-based polyurethane, GPC was used to determine an Mn of 63,300 g/mol and an Mw of 133,800 g/mol . tandfonline.com Similarly, novel approaches combine GPC with artificial neural networks to enhance the characterization of polyether copolymers, allowing for the determination of not just molecular weight but also chemical composition from the GPC data. figshare.comnih.gov The United States Pharmacopeia (USP) has also recognized the importance of this technique by proposing a general chapter on the use of GPC/SEC for determining the molecular weight and polydispersity of polypropylene (B1209903) glycol fatty ethers. uspnf.com

Table 2: GPC Analysis Data for a Polyether-Based Polymer

ParameterValueSignificance
Number Average Molecular Weight (Mn)63,300 g/molAverage molecular weight based on the number of polymer chains. tandfonline.com
Weight Average Molecular Weight (Mw)133,800 g/molAverage molecular weight biased towards heavier chains. tandfonline.com
Polydispersity Index (PDI)2.11A measure of the broadness of the molecular weight distribution (Mw/Mn). tandfonline.com

Advanced Analytical Strategies in Research

Beyond routine characterization, advanced analytical strategies are employed in research settings to gain deeper insights into complex mixtures containing this compound, its stability profile, and to ensure the reliability of analytical data.

Non-Targeted Analysis for Complex Mixtures

In many industrial and environmental contexts, this compound may be part of a complex mixture of known and unknown chemicals. Targeted analysis, which looks for specific, pre-defined compounds, can miss unexpected contaminants, isomers, or degradation products. Non-Targeted Analysis (NTA) is a powerful strategy that aims to identify as many chemical compounds as possible in a sample without prior selection. au.dk This is typically achieved using high-resolution mass spectrometry (HRMS) coupled with either gas (GC) or liquid (LC) chromatography. au.dkdiva-portal.org

The NTA workflow involves acquiring full-scan mass spectra of all eluting compounds, followed by sophisticated data processing to detect peaks, deconvolute spectra, and match them against spectral libraries for tentative identification. nih.gov This approach is invaluable for chemical characterization, identifying process-related impurities, and screening for contaminants in materials. nih.gov For example, NTA studies on recycled plastics have identified hundreds of chemicals, including plasticizers, flame retardants, and antioxidants, demonstrating the complexity of such materials. nih.gov Similarly, NTA of reusable water bottles revealed the migration of numerous compounds, including homologous series of polyoxyethylene lauryl ether. chromatographyonline.com This highlights how NTA could be applied to products containing this compound to provide a comprehensive chemical fingerprint and uncover potential leachables or contaminants.

Application in Stability Testing and Degradation Product Identification

Stability testing is a critical component of product development, designed to understand how a substance changes over time under various environmental conditions such as heat, humidity, light, and oxidation. researchgate.netijpacr.com Ethers, for instance, are known to be susceptible to peroxide formation upon prolonged storage in the presence of air and light. iloencyclopaedia.org Forced degradation studies, where the substance is exposed to stress conditions more severe than accelerated storage, are intentionally conducted to generate degradation products. ijpacr.comnih.gov

The primary goal is to develop a "stability-indicating" analytical method—typically using High-Performance Liquid Chromatography (HPLC)—that can separate and quantify the parent compound from all its significant degradation products. researchgate.netnih.gov This ensures that the method can accurately measure the decrease in the active compound and the increase in degradants over time. HPLC coupled with photodiode array (PDA) detectors and mass spectrometry (MS) is particularly powerful, as it allows for the separation, quantification, and structural identification of the degradation products formed. nih.gov For instance, a study on a compound with an oxidative labile aryl ether group used LC-MS to identify a specific degradation product formed under accelerated temperature and humidity conditions. usgs.gov This type of study is essential for determining a product's shelf life and understanding its degradation pathways. researchgate.net

Table 3: Example of a Forced Degradation Study Design

Stress ConditionTypical Reagent/SettingPotential Degradation Pathway
Acid Hydrolysis0.1 M HCl, heatedCleavage of the ether linkage
Base Hydrolysis0.1 M NaOH, heatedCleavage of the ether linkage (if susceptible)
Oxidation3% H₂O₂, ambient tempFormation of hydroperoxides and subsequent products. iloencyclopaedia.org
PhotolysisExposure to UV/Vis light (ICH Q1B)Photochemical degradation, radical formation. researchgate.net
ThermalDry heat (e.g., 80°C)Thermally induced decomposition

Method Validation and Quality Control in this compound Analysis

To ensure that an analytical method for this compound produces reliable, accurate, and reproducible results, it must undergo a formal validation process. researchgate.net Method validation is a key requirement of quality systems like Good Laboratory Practice (GLP) and ISO 17025. solubilityofthings.com It demonstrates that the method is "fit for its intended purpose." researchgate.netsolubilityofthings.com The validation process evaluates several key performance characteristics.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. solubilityofthings.com

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. solubilityofthings.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies of a spiked matrix. researchgate.netsolubilityofthings.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability (same conditions, short interval), intermediate precision (within-lab variations), and reproducibility (between-lab variations). solubilityofthings.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. solubilityofthings.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

Quality control (QC) involves the ongoing procedures to ensure the analytical system remains in a state of control during routine use. well-labs.com This includes regular analysis of QC samples, calibration verification, and the use of control charts to monitor method performance over time. solubilityofthings.comcelotech.com For example, QC acceptance criteria might state that control samples must be within ±15% of their nominal value. nih.gov

Table 4: Key Parameters of Analytical Method Validation

ParameterDescriptionTypical Acceptance Criterion
AccuracyCloseness of measured value to true value.80-120% recovery for assay. solubilityofthings.com
Precision (Repeatability)Agreement between replicate measurements.RSD ≤ 2%. nih.gov
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.99. nih.gov
SpecificityAbility to measure only the analyte.No interference at the analyte's retention time. solubilityofthings.com
RangeConcentration interval of acceptable performance.Typically 80-120% of the test concentration. solubilityofthings.com
LOQLowest concentration reliably quantified.Signal-to-Noise ratio ≥ 10. researchgate.net

Biological Interactions and Ecotoxicological Studies of Undecyl Ether

General Biological Activities of Long-Chain Ethers

Long-chain ethers represent a class of chemical compounds with diverse biological activities, notably their potential to modulate lipid metabolism. researchgate.netnih.gov Research into long hydrocarbon chain ethers, specifically those with bis-terminal hydroxyl (diol) or carboxyl (diacid) groups, has shown they can favorably alter lipid disorders. researchgate.netnih.govacs.org Studies using primary cultures of rat hepatocytes and in vivo experiments in obese Zucker fatty rats have demonstrated the effects of these compounds on lipid and glycemic variables. nih.gov

The biological activity of these ethers is influenced by their molecular structure. Symmetrical ethers with four to five methylene (B1212753) groups separating the central ether oxygen from substituent groups tend to be the most active. researchgate.netnih.gov For instance, tetramethyl-substituted ether diols have been identified as particularly potent. researchgate.netnih.govacs.org In contrast, derivatives with bis(arylmethyl) groups, diethers, and diphenyl ethers generally exhibit lower activity. researchgate.netnih.gov One highly active ether diol compound produced a 346% increase in serum HDL-cholesterol and a 71% reduction in serum triglycerides in one study. researchgate.netnih.gov Another related compound led to a 69% reduction in non-HDL-cholesterol, a 131% increase in HDL-cholesterol, and an 84% reduction in serum triglycerides under similar experimental conditions. researchgate.netnih.gov Ether lipids are also integral structural components of cell membranes and are involved in cellular signaling and differentiation. oup.com

Interaction with Biological Membranes and Proteins

The interaction of ether-containing molecules with biological membranes and proteins is a critical aspect of their biological function, ranging from disrupting membrane integrity to enabling the study of membrane-bound proteins. researchgate.net Surfactants, including ether derivatives, interact with the surface of biological membranes and proteins, which can sometimes be characterized as a denaturing action. researchgate.net

Integral membrane proteins (IMPs) require detergents to be extracted from their native lipid bilayer environment for in vitro study. researchgate.net Detergents are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles that can shield the hydrophobic transmembrane portions of proteins from the aqueous solvent. researchgate.net This process, known as solubilization, allows for the purification and structural analysis of membrane proteins. sigmaaldrich.com

Among the various detergents used for this purpose, n-Undecyl-β-D-maltopyranoside (UDM), also known as undecyl maltoside, is a non-ionic detergent frequently employed in the study of membrane proteins. sigmaaldrich.commdpi.com With a hydrophobic tail of 11 carbon atoms, its properties are intermediate between the more commonly used n-dodecyl-β-D-maltoside (DDM) and n-decyl-β-D-maltoside (DM). mdpi.com UDM is considered a milder detergent compared to short-chain non-ionic detergents. nih.gov Its utility has been demonstrated in the solubilization and stabilization of various membrane proteins for structural and functional studies, including crystallization. mdpi.comnih.gov

Below is a table comparing the properties of UDM with other commonly used detergents for membrane protein research.

DetergentAbbreviationTypeCMC (mM)Micelle Size (kDa)
n-Undecyl-β-D-maltopyranosideUDMNon-ionic0.5950
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic0.1750
n-Decyl-β-D-maltopyranosideDMNon-ionic2.247
n-Octyl-β-D-glucopyranosideOGNon-ionic20-2525-30
Lauryl Dimethylamine OxideLDAOZwitterionic1-218

Data sourced from references sigmaaldrich.commdpi.com.

The ability of long-chain ether derivatives to penetrate cell membranes is fundamental to their biological effects, including their antimicrobial activity and cytotoxicity. nih.govresearchgate.net Lariat (B8276320) ethers, which are macrocyclic polyethers with sidearms, provide a model for studying these interactions. nih.gov The cytotoxicity of these compounds is often linked to their ability to disrupt the cell membrane by acting as ionophores, mediating unregulated ion transport and disturbing the cell's ion homeostasis. nih.govrsc.org

Studies on a series of N,N'-dialkyl-4,13-diaza-18-crown-6 lariat ethers have shown that their activity is dependent on the length of the alkyl side chains. nih.gov A lariat ether with n-undecyl side chains was found to be active against certain bacteria, though slightly less so than the C10 analogue. nih.gov The disruption of the membrane or the regulated cation gradient can diminish bacterial resistance mechanisms, such as efflux pumps. nih.govresearchgate.net The cytotoxicity of these compounds can be influenced by their hydrophobicity and their ability to interact with and penetrate the lipid bilayer. nih.govacs.org

The table below presents cytotoxicity data for selected lariat ethers.

CompoundTarget Cell LineCytotoxicity (CC50 in µM)
N,N'-Di-n-decyl-4,13-diaza-18-crown-6 (C10LE)Mammalian Cells>32
N,N'-Di-n-dodecyl-4,13-diaza-18-crown-6 (C12LE)Mammalian Cells32

Antimicrobial Activity of Undecyl Ether Derivatives

Derivatives of undecyl ethers and related undecyl compounds exhibit a range of antimicrobial activities. This includes antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as significant antifungal properties.

Various synthetic derivatives containing undecyl chains have been evaluated for their antibacterial properties. Lariat ethers with undecyl side chains have demonstrated activity against Gram-positive bacteria like Bacillus subtilis. nih.gov In one study, the N,N'-di-n-undecyl-4,13-diaza-18-crown-6 compound was shown to be active, although slightly less so than its C10 counterpart. nih.gov The activity of these compounds is often greater against Gram-positive bacteria than Gram-negative bacteria. nih.govmdpi.com

Esters of 10-undecylenic acid have also been tested. techscience.comresearchgate.net While their antibacterial activity was generally found to be insignificant, some esters showed selective effects. techscience.comresearchgate.net For example, i-amyl-10-undecylenate and t-butyl-10-undecylenate were active against both Gram-positive and Gram-negative bacteria, whereas i-butyl-10-undecylenate and n-butyl-10-undecylenate were only effective against the tested Gram-positive strains. techscience.comresearchgate.net Furthermore, synthetic modifications of the natural product embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) have led to compounds with enhanced activity against bacteria such as S. aureus. asianpubs.org

The table below summarizes the antibacterial activity of selected undecyl derivatives.

Compound/DerivativeBacterial StrainActivity (MIC or Inhibition Zone)
i-Amyl-10-undecylenateStaphylococcus aureus (Gram+)Active
i-Amyl-10-undecylenateEscherichia coli (Gram-)Active
i-Butyl-10-undecylenateStaphylococcus aureus (Gram+)Active
i-Butyl-10-undecylenateEscherichia coli (Gram-)Inactive
N,N'-Di-n-undecyl-4,13-diaza-18-crown-6Bacillus subtilis (Gram+)Active
N,N'-Di-n-undecyl-4,13-diaza-18-crown-6Escherichia coli (Gram-)Less Active

Data compiled from references nih.govtechscience.comresearchgate.net. "Active" indicates observed inhibitory effects, as specific MIC values were not always provided in a comparable format.

Undecylenic acid and its salts and esters are well-known for their potent antifungal properties. cosmacon.dewikipedia.org These compounds are effective against a variety of fungi, including the pathogenic yeast Candida albicans and dermatophytes (skin fungi). techscience.comcosmacon.de The mechanism of action against C. albicans involves the inhibition of morphogenesis, preventing the transition from the yeast form to the infectious hyphal form by inhibiting fatty acid biosynthesis. wikipedia.org

Research has consistently shown that esters of 10-undecylenic acid possess high antifungal activity. techscience.comresearchgate.net A study investigating various aliphatic esters of 10-undecylenic acid found that all tested esters demonstrated significant antifungal activity against filamentous fungi like Penicillium sp., Aspergillus niger, and Fusarium moniliforme. techscience.comresearchgate.net Among the tested compounds, i-Amyl-10-undecylenate was reported to have the most pronounced antifungal effect. techscience.comresearchgate.net The fungicidal effect of undecylenates is considered to be about four times stronger than that of the parent undecylenic acid. cosmacon.de

The table below highlights the antifungal activity of undecylenic acid esters.

CompoundFungal StrainResult
i-Amyl-10-undecylenatePenicillium sp., Aspergillus niger, Fusarium moniliformeHigh Antifungal Activity
i-Butyl-10-undecylenatePenicillium sp., Aspergillus niger, Fusarium moniliformeHigh Antifungal Activity
n-Butyl-10-undecylenatePenicillium sp., Aspergillus niger, Fusarium moniliformeHigh Antifungal Activity
t-Butyl-10-undecylenatePenicillium sp., Aspergillus niger, Fusarium moniliformeHigh Antifungal Activity
Undecylenic Acid Esters (general)Candida albicansInhibits growth and biofilm formation

Data compiled from references techscience.comresearchgate.netcosmacon.demdpi.com.

Adjuvant Effects in Enhancing Antimicrobial Potency

The utility of certain chemical compounds to enhance the efficacy of existing antimicrobial agents, known as an adjuvant effect, is a significant area of research in the fight against drug-resistant pathogens. While direct studies on the simple "this compound" as an antimicrobial adjuvant are not extensively documented, research on related polyoxyethylene alkyl ethers and more complex undecyl-containing ether structures provides insight into this potential.

Adjuvants can work through various mechanisms, including increasing the permeability of the bacterial cell membrane, thus allowing better penetration of an antibiotic, or inhibiting efflux pumps that bacteria use to expel antimicrobial drugs. gardp.org

More complex ether molecules containing undecyl chains have also been explored for their adjuvant potential. Lariat ethers, which are macrocyclic polyethers with sidearms, have demonstrated the ability to enhance the potency of FDA-approved antibiotics against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Specifically, N,N′-di-n-alkyl-4,13-diaza-18-crown-6 compounds, including derivatives with undecyl side chains, have been shown to possess intrinsic antimicrobial properties and to act as adjuvants. nih.gov These compounds are thought to disrupt the bacterial membrane or the cation gradients that are essential for resistance mechanisms like efflux pumps. nih.gov

The following table summarizes the findings on the adjuvant effects of this compound-related compounds.

Compound ClassSpecific Example/FocusAntimicrobial AgentTarget OrganismObserved Adjuvant EffectProposed MechanismReference
Polyoxyethylene Alkyl EthersPAE with 12-carbon chainButyl p-hydroxybenzoateEscherichia coliIncreased uptake and antibacterial activity of the agent.Increased fluidity of the cellular lipid matrix, decreasing resistance to drug permeation. nih.gov
Lariat EthersN,N′-diundecyl-4,13-diaza-18-crown-6Various FDA-approved antibioticsGram-positive and Gram-negative bacteriaPotency enhancement and resistance reversal.Disruption of membrane function and/or cation gradients, inhibition of efflux pumps. nih.govresearchgate.net

Effects on Enzymatic Activities

The interaction of ethers with enzymes can lead to a range of effects, from inhibition to stabilization, depending on the specific enzyme and the structure of the ether compound. Non-ionic surfactants, a class that includes polyoxyethylene undecyl ethers, are generally considered non-denaturing and are widely used in the isolation of biologically active membrane proteins because they break lipid-lipid and lipid-protein interactions but not protein-protein interactions. sigmaaldrich.com However, their interaction with enzymes can still modulate activity.

Direct research on the effect of simple this compound on enzymatic activities is limited. However, studies on derivatives and related compounds provide some indications. For instance, in a study on the stabilization of phosphodiesterase 6 (PDE6), a variety of non-ionic detergents were tested. nih.gov It was found that n-undecyl-β-D-maltopyranoside, a compound with an undecyl chain linked to a maltose (B56501) head group via a glycosidic bond, moderately repressed the basal activity of purified PDE6. nih.gov In the same study, other polyoxyethylene detergents, such as those in the CnEm series (where 'n' is the alkyl chain length and 'm' is the number of ethylene (B1197577) oxide units), were also shown to affect PDE6 activity, with some causing significant suppression. nih.gov

In another context, the enzymatic synthesis of certain compounds can be influenced by the presence of ethers. For example, the enzymatic regioselective undecylenoylation of gastrodin, a process catalyzed by lipase, was studied in various organic solvents. plos.orgsemanticscholar.org While this study focused on the solvent effects rather than direct enzymatic inhibition by an ether substrate, it highlights the complex interplay between ether-containing environments and enzyme function. The reaction medium can modulate enzyme activity, selectivity, and stability. plos.orgsemanticscholar.org

The table below summarizes the observed effects of undecyl-related compounds on enzymatic activity.

Compound/Compound ClassEnzymeEffect on ActivityContext of StudyReference
n-Undecyl-β-D-maltopyranosidePhosphodiesterase 6 (PDE6)Moderate repression of basal activityInvestigation of detergent effects on enzyme stabilization. nih.gov
Polyoxyethylene detergents (general)Phosphodiesterase 6 (PDE6)Varied, with some causing significant suppression.Investigation of detergent effects on enzyme stabilization. nih.gov
Ether-based linkages in ferrocenyl amidesAlpha glucosidase, Alpha amylaseVaried inhibitory activity.Synthesis and biological studies of novel compounds. mdpi.com

Structure-Activity Relationships in Biological Systems

The principle of structure-activity relationship (SAR) posits that the biological activity of a chemical compound is directly related to its molecular structure. gardp.orgwikipedia.org By systematically altering the chemical structure of a molecule, it is possible to identify the key structural features responsible for its biological effects. drugdesign.org While comprehensive SAR studies specifically for this compound are not widely available in the literature, principles derived from related ether compounds can be extrapolated.

Key structural features of ether compounds that are often manipulated in SAR studies include:

Length of the alkyl chain(s): The lipophilicity of the molecule, which influences its ability to cross cell membranes, is heavily dependent on the length of the alkyl chains.

In the context of the adjuvant effects of polyoxyethylene alkyl ethers, a clear SAR was observed. A study demonstrated that a polyoxyethylene ether with a 12-carbon hydrophobic chain was more effective at increasing the uptake and antibacterial activity of an antimicrobial agent in E. coli compared to other chain lengths. nih.gov This suggests that an optimal chain length exists for this particular biological interaction, likely balancing the compound's ability to intercalate into the bacterial membrane without causing excessive disruption.

Similarly, SAR studies on lariat ethers, including those with undecyl side chains, have shown that the length of the N-alkyl side chains is a critical determinant of their antimicrobial and adjuvant potency. nih.gov The biological activity of these complex ethers is a function of the interplay between the macrocyclic ring and the lipophilic side chains.

The following table outlines key structural features and their observed impact on the biological activity of ether compounds.

Structural FeatureImpact on Biological ActivityExample Compound ClassReference
Alkyl Chain LengthInfluences lipophilicity, membrane interaction, and potency. An optimal length often exists for a specific activity.Polyoxyethylene Alkyl Ethers, Lariat Ethers nih.govnih.gov
Cyclic MoietiesCan enhance potency and alter selectivity.Ring-substituted Ether Phospholipids nih.gov
Polar Head GroupAffects solubility and interaction with biological targets.Polyoxyethylene Alkyl Ethers, n-Undecyl-β-D-maltopyranoside nih.govnih.gov
Ether LinkageProvides flexibility and influences molecular conformation.General Ether Structure libretexts.orglibretexts.org

Future Research Directions and Outlook in Undecyl Ether Chemistry

Innovations in Green Synthesis and Sustainable Production

The chemical industry's shift towards environmental sustainability is a primary driver for innovation in the synthesis of undecyl ether. industrialchemicals.gov.au Traditional methods like the Williamson ether synthesis, while effective, often rely on harsh reagents and generate significant waste. acs.org Future research is focused on developing greener, more efficient, and economically viable production pathways.

Key innovations include:

Catalytic Advancements : Research is moving towards using solid acid catalysts, such as tungstated zirconia, which have shown high selectivity (>94%) for the etherification of C6–C12 linear alcohols. lookchem.com The use of heterogeneous catalysts like H-Beta zeolites is also being explored for the direct etherification of biomass-derived alcohols with alkenes, providing a solventless system for producing long-chain ethers. researchgate.net

Microwave-Assisted Synthesis : Microwave-assisted esterification has demonstrated the ability to produce medium- and long-chain alkyl levulinates with high yields (≥89 mol%) in very short reaction times (5 minutes), significantly minimizing the formation of side products like dialkyl ethers. scienceopen.comresearchgate.net This energy-efficient approach holds promise for the direct synthesis of this compound.

Sustainable Feedstocks and Reagents : The transition from petrochemical feedstocks to renewable biomass is a critical goal. canada.cagoogle.com A promising route involves the use of dimethyl carbonate and a hydrotalcite catalyst—both considered green materials—for the synthesis of long-chain unsaturated dialkyl ethers, which can serve as precursors. uantwerpen.be This aligns with the broader objective of converting lignocellulosic biomass into valuable commodity chemicals. google.com

The following table summarizes emerging green synthesis strategies applicable to this compound:

Synthesis StrategyKey FeaturesAdvantagesResearch Focus
Heterogeneous Catalysis Use of solid acid catalysts (e.g., zeolites, tungstated zirconia). lookchem.comresearchgate.netCatalyst reusability, reduced waste, often solvent-free conditions.Developing more active and selective catalysts for long-chain alcohol etherification.
Microwave-Assisted Synthesis Application of microwave radiation for rapid heating. scienceopen.comresearchgate.netDrastically reduced reaction times, improved energy efficiency, minimized side-product formation.Optimization of conditions for direct this compound synthesis from undecanol.
Biomass Valorization Utilization of renewable feedstocks and green reagents (e.g., dimethyl carbonate). canada.cauantwerpen.beReduced reliance on fossil fuels, improved sustainability profile.Developing efficient pathways from biomass-derived intermediates to long-chain ethers.

Exploration of Novel Applications in Emerging Technologies

The unique properties conferred by the long, nonpolar undecyl chains make this compound and its derivatives attractive candidates for a range of advanced applications. Research is actively exploring its potential beyond traditional uses.

Advanced Materials : The incorporation of long alkyl chains can significantly influence the properties of polymers and materials. For instance, a polymer containing an undecyl group has been utilized in organic solar cells. libretexts.org Diundecyl phthalate (B1215562), a related long-chain compound, is used as a plasticizer, suggesting that dithis compound could find applications where flexibility and low volatility are required. masterorganicchemistry.comresearchgate.net

Lubricant Formulations : Long-chain ethers are being investigated as additives in lubricant compositions. A patent application describes the use of undecyl glycidyl (B131873) ether in lubricant formulations, indicating a potential role for dithis compound in reducing friction and wear in mechanical systems. google.comgoogle.comvanderbiltchemicals.com

Energy and Electronics : There is growing interest in using long-chain ethers as potential diesel additives and lubricants that can be produced from biomass. lookchem.com The dielectric properties of such long-chain, nonpolar molecules could also make them suitable for applications as dielectric fluids in high-voltage equipment.

Advanced Mechanistic Insights and Reaction Design

A fundamental understanding of reaction mechanisms is crucial for designing more efficient and selective syntheses. While the Williamson ether synthesis is a cornerstone reaction, modern research employs advanced techniques to probe its intricacies, especially for sterically demanding long-chain substrates. masterorganicchemistry.commasterorganicchemistry.com

Probing Reaction Pathways : The classic Williamson synthesis proceeds via an SN2 mechanism, where an alkoxide attacks a primary alkyl halide. google.commasterorganicchemistry.com For long-chain ethers like this compound, this remains a viable route. However, competing elimination reactions can occur, particularly with secondary alkyl halides. masterorganicchemistry.com Advanced studies focus on elucidating the factors that control this competition.

Novel Reaction Designs : Researchers are developing alternatives to the classical methods. A photochemical SN1 reaction that generates a carbocation from a C-H bond via photoredox catalysis has been reported as a mild alternative to the Williamson synthesis, which is compatible with base-sensitive functional groups. researchgate.net Other approaches involve Lewis acid-mediated ring-opening of epoxides or azetidines with alcohols to form ethers under mild conditions, proceeding through an SN2-type mechanism. asm.org

Computational Modeling : Mechanistic investigations are increasingly supported by computational studies, such as Density Functional Theory (DFT). rsc.org These studies can model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally. For example, computational evidence has been used to propose that some etherification reactions proceed by the interception of oxocarbenium ions. rsc.org Such approaches can rationalize reaction outcomes and guide the design of new catalysts and reaction conditions. rsc.orgresearchgate.net

Comprehensive Environmental and Health Risk Assessment

As the production and application of this compound expand, a thorough assessment of its environmental fate and potential health risks becomes imperative. Currently, specific toxicological data for dithis compound is sparse, and assessments often rely on read-across data from similar long-chain molecules or related substance groups like alcohol ethoxylates. industrialchemicals.gov.aucanada.ca

Environmental Fate : Long-chain alkyl compounds are known to have strong affinity for particulates and are often water-insoluble, leading them to partition into sludge, soils, and sediments in aquatic environments. oup.comresearchgate.net Research on the biodegradation of related compounds, such as long-chain alkylamines and n-alkylcycloalkanes, shows that microorganisms can degrade these substances, typically by oxidizing the terminal alkyl carbon followed by β-oxidation. asm.orgoup.com Future work must establish the specific biodegradation pathways and rates for this compound under various environmental conditions (aerobic and anaerobic) to accurately model its persistence and fate. whiterose.ac.uk

Ecotoxicity : Data on related alcohol ethoxylates (C11-13) indicate that they can be toxic to aquatic life with long-lasting effects. uantwerpen.be Safety data for diundecyl phthalate also show potential for aquatic toxicity. lgcstandards.com A comprehensive ecotoxicological profile for this compound needs to be established, examining its effects on a range of aquatic and terrestrial organisms.

Human Health : Information from safety data sheets for products containing related C9-C11 ethoxylated alcohols suggests risks of serious eye damage and skin irritation upon prolonged exposure. rsc.orgresearchgate.net While high molecular weight phthalates like diundecyl phthalate are reported to have low acute toxicity, the lack of specific data for this compound is a significant gap. industrialchemicals.gov.auresearchgate.net A full risk assessment would require studies on acute and chronic toxicity, skin and eye irritation, sensitization, and genotoxicity.

The table below outlines the key areas requiring investigation for a comprehensive risk assessment of this compound.

Assessment AreaCurrent Status/Inferred RiskRequired Research
Biodegradation Likely biodegradable via pathways similar to other long-chain alkanes. asm.orgoup.comStudies on specific microbial degradation pathways and rates under aerobic and anaerobic conditions.
Ecotoxicity Expected to be toxic to aquatic life based on related compounds. uantwerpen.belgcstandards.comStandardized aquatic toxicity tests (fish, daphnia, algae) and sediment toxicity studies.
Human Health Potential for skin and eye irritation. rsc.orgresearchgate.net Low acute toxicity expected. industrialchemicals.gov.auFull toxicological profile including irritation, sensitization, repeated dose toxicity, and genotoxicity studies.

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational chemistry and experimental investigation offers a powerful paradigm for accelerating research in this compound chemistry. This synergy allows for a cycle of prediction, synthesis, and validation that can guide research more efficiently than either approach alone.

Predictive Modeling : Computational tools like Density Functional Theory (DFT) can predict the geometric and electronic properties of this compound. researchgate.netresearchgate.net Such studies can calculate properties like molecular electrostatic potential, which helps in understanding intermolecular interactions. researchgate.net This predictive power can be used to screen potential applications, for example, by modeling the interaction of this compound with surfaces or other molecules in lubricant or solvent systems.

Mechanism Elucidation : As mentioned in section 9.3, combining experimental kinetics with computational modeling of reaction pathways provides a detailed picture of the reaction mechanism. rsc.orgnih.gov This approach has been successfully applied to esterification and other etherification reactions and would be invaluable for optimizing the synthesis of this compound by identifying rate-limiting steps and designing catalysts to overcome them. researchgate.netnih.govdntb.gov.ua

Property-Structure Relationships : Quantitative Structure-Activity Relationships (QSARs) can be developed to link the molecular structure of long-chain ethers to their physical, chemical, and toxicological properties. heraproject.com By integrating experimental data with computed molecular descriptors, these models can predict the properties of novel this compound derivatives, guiding the design of molecules with desired characteristics while minimizing potential hazards.

Development of Advanced Analytical Platforms

The ability to accurately detect and quantify this compound is fundamental to all areas of its research, from monitoring reaction kinetics to assessing environmental contamination. Future progress will rely on the development and application of advanced, highly sensitive, and specific analytical platforms.

Chromatographic Techniques : Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for the analysis of volatile and semi-volatile compounds like long-chain ethers. thermofisher.commdpi.com For complex environmental samples, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC–MS) offer superior separation and identification capabilities. copernicus.org Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (LC-MS/MS), is another powerful tool, especially for derivatized ethers or when analyzing complex matrices where minimal sample preparation is desired. mdpi.comrsc.org

Method Development : Specific methods need to be optimized for this compound. This includes selecting appropriate derivatization reagents for LC analysis or optimizing GC temperature programs for separation from similar compounds. rsc.org For GC-MS analysis, identifying characteristic fragment ions in the mass spectrum is crucial for selective detection, especially in single ion monitoring (SIM) mode for trace-level quantification. rsc.orgscirp.orgscirp.org

High-Throughput and Real-Time Analysis : The development of analytical platforms that allow for high-throughput screening and real-time monitoring is a major goal. copernicus.org Such platforms would be invaluable for optimizing industrial production processes and for large-scale environmental monitoring programs. This could involve coupling automated sample preparation with fast GC-MS or LC-MS systems.

The following table highlights key analytical platforms and their future development for this compound analysis.

Analytical PlatformApplicationFuture Development Focus
GC-MS / GCxGC-MS Quantification in reaction mixtures, purity analysis, environmental sample analysis. thermofisher.comcopernicus.orgscirp.orgMethod optimization for resolving isomers and separating from matrix interferences; development of high-resolution MS libraries.
LC-MS/MS Analysis in complex biological or environmental matrices; analysis of derivatized ethers. mdpi.comrsc.orgDevelopment of sensitive precursor/product ion scanning methods specific to this compound; coupling with advanced separation techniques like HILIC or SFC. chromatographyonline.com
NMR Spectroscopy Structural elucidation and confirmation.Application of advanced 2D-NMR techniques for detailed structural analysis of derivatives and reaction intermediates.

Q & A

Q. What are the optimal laboratory synthesis methods for Undecyl Ether, and how can purity be ensured during production?

Methodological Answer:

  • Synthesis Optimization: Utilize nucleophilic substitution reactions between undecanol and alkyl halides, employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purity Control: Purify crude products via column chromatography using silica gel and a hexane/ethyl acetate gradient. Validate purity using gas chromatography-mass spectrometry (GC-MS) and compare retention indices with NIST reference data .
  • Safety Considerations: Follow SDS guidelines for handling ethers, including using fume hoods, anti-static equipment, and inert atmospheres to prevent degradation or combustion .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Analysis: Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm ether linkage (δ 3.3–3.7 ppm for –O–CH2_2– groups) and alkyl chain integrity. Use Fourier-transform infrared spectroscopy (FTIR) to identify C–O–C stretching vibrations (~1100 cm1^{-1}) .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures. Differential scanning calorimetry (DSC) can reveal phase transitions (e.g., melting points), with calibration using indium standards .

Q. What solvent systems are suitable for solubility studies of this compound, and how does chain length affect partitioning behavior?

Methodological Answer:

  • Solubility Profiling: Test solubility in polar (water, ethanol) and nonpolar solvents (hexane, chloroform) using the shake-flask method. Quantify via UV-Vis spectroscopy if chromophores are absent by derivatizing with iodine vapor .
  • Partition Coefficients: Measure octanol-water partition coefficients (logPP) using HPLC retention times or shake-flask partitioning. Correlate results with computational models (e.g., COSMO-RS) to predict environmental behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported stability under oxidative or acidic conditions?

Methodological Answer:

  • Controlled Degradation Studies: Expose this compound to H2_2O2_2 (3–30%) or HCl (0.1–1 M) at varying temperatures. Monitor degradation products via GC-MS and identify intermediates (e.g., aldehydes, carboxylic acids) using high-resolution mass spectrometry (HRMS) .
  • Data Reconciliation: Cross-validate findings with published studies by adjusting experimental parameters (e.g., oxygen levels, catalyst presence). Use Arrhenius plots to model degradation kinetics and identify critical stability thresholds .

Q. What advanced techniques can elucidate this compound’s interactions in lipid bilayer or polymer matrices?

Methodological Answer:

  • Membrane Studies: Incorporate this compound into liposomes (e.g., DPPC vesicles) and analyze permeability via fluorescence quenching assays. Use small-angle X-ray scattering (SAXS) to assess structural perturbations .
  • Polymer Compatibility: Blend with polyethylene glycol (PEG) or polylactide-co-glycolide (PLGA) and evaluate miscibility via dynamic mechanical analysis (DMA). Compare glass transition temperatures (TgT_g) to detect phase separation .

Q. How should researchers design experiments to address ethical and reproducibility challenges in this compound studies?

Methodological Answer:

  • Reproducibility Frameworks: Pre-register protocols on platforms like Open Science Framework. Use triple-blinding in biological assays to minimize bias .
  • Ethical Data Handling: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document negative results and outliers transparently to avoid selective reporting .

Data Contradiction Analysis Framework

Scenario Possible Causes Resolution Strategy References
Divergent thermal stability reportsVaried heating rates or atmospheric conditionsStandardize TGA parameters (e.g., 10°C/min under N2_2) and cross-check with DSC
Conflicting solubility dataImpurities or solvent batch variabilityUse HPLC-grade solvents, validate purity via GC-MS, and report supplier details
Discrepant biological activityCell line heterogeneity or assay protocolsUse ATCC-validated cell lines and SOPs from MISEV guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.